molecular formula C8H6BrFO B14774235 3-Bromo-4-fluoro-5-methylbenzaldehyde

3-Bromo-4-fluoro-5-methylbenzaldehyde

Cat. No.: B14774235
M. Wt: 217.03 g/mol
InChI Key: HKCHKRLOKHKVFI-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

3-bromo-4-fluoro-5-methylbenzaldehyde

InChI

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3

InChI Key

HKCHKRLOKHKVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)Br)C=O

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of 3-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical properties and structure of 3-Bromo-4-fluoro-5-methylbenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 1780141-66-3[1][2][3][4][5][6][7][8]

Executive Summary

3-Bromo-4-fluoro-5-methylbenzaldehyde is a tris-substituted benzene derivative serving as a high-value intermediate in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the contiguous substitution pattern (3,4,5-positions) combined with an aldehyde handle at position 1. This specific arrangement offers orthogonal reactivity: the aldehyde for condensation/reduction, the bromine for cross-coupling, and the fluorine for modulating metabolic stability and lipophilicity.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing lead optimization campaigns.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features a benzaldehyde core decorated with three distinct functionalities.[9] The interplay between these groups defines its reactivity:

  • Aldehyde (-CHO): Acts as a meta-directing, electron-withdrawing group (EWG), activating the ring towards nucleophilic attack (SNAr) at the ortho/para positions relative to itself, while deactivating it towards electrophilic aromatic substitution (EAS).

  • Fluorine (-F) at C4: A strong electronegative atom that inductively withdraws electron density (-I effect) but donates via resonance (+R effect). In this scaffold, it significantly increases the acidity of adjacent protons and modulates the pKa of potential phenol metabolites.

  • Bromine (-Br) at C3: Provides a handle for transition-metal catalyzed cross-coupling. Its position ortho to the fluorine creates a "crowded" electronic environment, often enhancing selectivity in metal-catalyzed reactions.

  • Methyl (-CH3) at C5: A weak electron-donating group (+I effect) that provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in protein targets.

Physicochemical Profile

Data aggregated from predicted models and experimental analogs.

PropertyValue / Description
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Exact Mass 215.9586
Physical State Solid (typically off-white to pale yellow crystalline powder)
Melting Point Approx. 45–55 °C (Predicted based on analogs)
Boiling Point ~260 °C at 760 mmHg (Predicted)
LogP (Predicted) 2.8 – 3.1
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water.[5][7][10][11][12][13][14]

Synthetic Pathways[15]

The synthesis of 3-Bromo-4-fluoro-5-methylbenzaldehyde typically relies on electrophilic aromatic substitution (EAS) controlled by the directing effects of the existing substituents.

Primary Route: Bromination of 4-Fluoro-3-methylbenzaldehyde

The most direct industrial route involves the bromination of the commercially available precursor 4-fluoro-3-methylbenzaldehyde .

  • Mechanism: Electrophilic Aromatic Substitution (Bromination).[9]

  • Regioselectivity Logic:

    • The Aldehyde (at C1) is a meta-director, deactivating positions 2, 4, and 6, and directing incoming electrophiles to positions 3 and 5.

    • The Fluorine (at C4) is an ortho/para-director, directing to positions 3 and 5.

    • The Methyl (at C3) is an ortho/para-director.

    • Result: The cooperative directing effects of the aldehyde (meta) and fluorine (ortho) strongly favor substitution at C5 (which corresponds to the 3-position relative to the aldehyde in the final product numbering).

Alternative Route: Formylation via Lithiation

For higher purity requirements where isomer separation is difficult, a lithiation-formylation sequence can be employed starting from 1,3-dibromo-2-fluoro-5-methylbenzene .

  • Lithiation: Selective Lithium-Halogen exchange using n-BuLi or i-PrMgCl at low temperature (-78 °C). The bromine at position 1 is sterically less hindered or electronically activated depending on conditions.

  • Formylation: Quenching the aryl lithium species with DMF or N-formylpiperidine.

Synthesis cluster_alt Alternative Lithiation Route Start 4-Fluoro-3-methylbenzaldehyde (Precursor) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack Reagent Br2 / FeBr3 (Bromination) Reagent->Intermediate Product 3-Bromo-4-fluoro-5-methylbenzaldehyde (Target) Intermediate->Product -HBr AltStart 1,3-Dibromo-2-fluoro-5-methylbenzene AltStart->Product Formylation AltReagent 1. n-BuLi 2. DMF

Figure 1: Synthetic pathways for 3-Bromo-4-fluoro-5-methylbenzaldehyde showing the primary EAS route and an alternative lithiation strategy.

Reactivity & Functionalization[9]

This compound is a "linchpin" intermediate, offering three distinct handles for orthogonal functionalization.

The Aldehyde Handle (C1)
  • Reductive Amination: Reacts with primary or secondary amines in the presence of reducing agents (NaBH(OAc)₃) to form benzylamines.

  • Oxidation: Easily oxidized to 3-bromo-4-fluoro-5-methylbenzoic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.

  • Olefinations: Participates in Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.

The Bromine Handle (C3)
  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards Pd-catalyzed cross-coupling with aryl or alkyl boronic acids. This is the primary method for scaffold expansion.

  • Buchwald-Hartwig Amination: Allows for the introduction of amine groups, replacing the bromine.

  • Miwayura Borylation: Conversion to a boronic ester for reverse-polarity couplings.

The Fluorine Handle (C4)
  • Nucleophilic Aromatic Substitution (SNAr): While the aldehyde itself is moderately activating, converting the aldehyde to a stronger electron-withdrawing group (like a nitrile, sulfone, or nitro) can render the C-F bond susceptible to displacement by nucleophiles (amines, thiols, alkoxides). This is a powerful strategy for late-stage diversification.

Reactivity Center 3-Bromo-4-fluoro-5-methylbenzaldehyde Aldehyde_Node Aldehyde (C1) Center->Aldehyde_Node Bromine_Node Bromine (C3) Center->Bromine_Node Fluorine_Node Fluorine (C4) Center->Fluorine_Node RedAm Reductive Amination (Benzylamines) Aldehyde_Node->RedAm Oxid Oxidation (Benzoic Acids) Aldehyde_Node->Oxid Suzuki Suzuki Coupling (Biaryls) Bromine_Node->Suzuki Buchwald Buchwald-Hartwig (Anilines) Bromine_Node->Buchwald SNAr SNAr Displacement (Requires EWG activation) Fluorine_Node->SNAr

Figure 2: Reactivity profile showing the orthogonal functionalization potential of the three key substituents.

Applications in Drug Discovery[15]

Kinase Inhibitor Design

The 3-bromo-4-fluoro motif is a privileged substructure in kinase inhibitors. The bromine atom often fills a hydrophobic pocket or serves as a vector for extending the molecule into the solvent-exposed region, while the fluorine atom can engage in multipolar interactions with the protein backbone or increase the metabolic stability of the ring system.

Bioisosterism & Lipophilicity
  • Metabolic Blocking: The methyl group at C5 and fluorine at C4 block common sites of metabolic oxidation (P450-mediated hydroxylation), extending the half-life (t1/2) of the drug candidate.

  • Lipophilicity Tuning: The combination of Methyl and Bromine increases LogP, facilitating membrane permeability.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to acids upon prolonged exposure to air.

References

  • PubChem Compound Summary. (2025). 3-Bromo-4-fluoro-5-methylbenzaldehyde.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information. Link

  • BLD Pharm. (2025).[2] Product Analysis: 3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS 1780141-66-3).[1][2][3][4][5][6][7][8] Link

  • Arctom Sci. (2025). Catalog Entry: CAS 1780141-66-3.[1][2][3][4][6] Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for EAS directing effects).

Sources

3-Bromo-4-fluoro-5-methylbenzaldehyde CAS number and molecular weight

[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

3-Bromo-4-fluoro-5-methylbenzaldehyde is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates. Its structure features a unique substitution pattern—a deactivated aldehyde core flanked by a halogen (bromine), a fluoro group, and a methyl group—making it a versatile scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and KRAS G12C covalent binders where crowded aromatic rings are common.

Core Data Table[8]
PropertyData
CAS Number 1780141-66-3
IUPAC Name 3-Bromo-4-fluoro-5-methylbenzaldehyde
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
SMILES Cc1c(F)c(Br)cc(C=O)c1
InChI Key MEFQRXHVMJPOKZ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (or oil at RT)
Predicted LogP ~2.9
Melting Point 40–45 °C (Typical for similar analogs)

Synthesis & Manufacturing Pathways

The synthesis of 3-Bromo-4-fluoro-5-methylbenzaldehyde relies on controlling regioselectivity on the benzene ring. The most robust industrial route utilizes the bromination of 4-fluoro-3-methylbenzaldehyde .

Regioselectivity Logic

The precursor, 4-fluoro-3-methylbenzaldehyde (CAS 135427-08-6), has three directing groups:

  • Aldehyde (-CHO, Position 1): Strong electron-withdrawing group (EWG). Directs incoming electrophiles to the meta positions (3 and 5).

  • Fluoro (-F, Position 4): Weakly deactivating but an ortho/para director. Directs to positions 3 and 5.[1][2][3]

  • Methyl (-CH₃, Position 3): Weakly activating ortho/para director. Directs to positions 2, 4 (blocked), and 6.

Convergence at Position 5:

  • Position 5 is meta to the aldehyde (favored), ortho to the fluorine (favored), and meta to the methyl (neutral/disfavored).

  • Position 6 is ortho to the aldehyde (disfavored by deactivation), meta to the fluorine (disfavored), but para to the methyl (favored).

  • Result: The cooperative directing effects of the Aldehyde and Fluorine groups strongly favor bromination at Position 5 , yielding the target 3-bromo-4-fluoro-5-methylbenzaldehyde (structurally symmetric to 5-bromo-4-fluoro-3-methylbenzaldehyde).

Experimental Protocol: Oxidative Bromination (Green Chemistry Route)

This method avoids the use of elemental bromine (


Reagents:

  • Precursor: 4-Fluoro-3-methylbenzaldehyde (1.0 eq)

  • Bromine Source: Sodium Bromide (NaBr, 1.05 eq)

  • Oxidant: Sodium Hypochlorite (NaClO, 1.05 eq) or Hydrogen Peroxide (

    
    )
    
  • Acid: Hydrochloric Acid (HCl, 35%)[4]

  • Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-fluoro-3-methylbenzaldehyde (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Acidification: Add an aqueous solution of NaBr (10.5 mmol) followed by slow addition of HCl (excess) while stirring.

  • Oxidation (Initiation): Cool the mixture to 0–5 °C. Add NaClO solution dropwise over 30 minutes. The in situ generation of

    
     or 
    
    
    drives the electrophilic aromatic substitution.
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2]

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove excess oxidant. Separate the organic layer, wash with brine, and dry over anhydrous 
    
    
    .
  • Purification: Concentrate under reduced pressure. If necessary, purify via recrystallization (from hexane/ethanol) or silica gel column chromatography.

Synthesis Workflow Diagram

SynthesisFigure 1: Regioselective synthesis via oxidative bromination.Precursor4-Fluoro-3-methylbenzaldehyde(CAS 135427-08-6)IntermediateTransition State(Sigma Complex)Precursor->Intermediate Electrophilic Attack (Pos 5) ReagentsNaBr / HCl / NaClO(In situ Br+ generation)Reagents->IntermediateProduct3-Bromo-4-fluoro-5-methylbenzaldehyde(CAS 1780141-66-3)Intermediate->Product -H+ (Re-aromatization)

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate, allowing divergent synthesis in three distinct directions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The C-Br bond at position 3 is highly reactive toward palladium-catalyzed cross-coupling.

  • Application: Attachment of aryl or heteroaryl groups to build the core scaffold of kinase inhibitors.

  • Selectivity: The C-Br bond reacts preferentially over the C-F bond and the aldehyde.

Nucleophilic Aromatic Substitution (SNAr)

The C-F bond at position 4 is activated by the para-aldehyde group (a strong electron-withdrawing group) and the ortho-bromine.

  • Application: Displacement of fluorine by amines, thiols, or alkoxides.

  • Condition: Requires a base (

    
     or DIPEA) and heat. This allows the introduction of solubilizing tails (e.g., piperazines) common in drug design.
    
Aldehyde Functionalization

The C=O group at position 1 serves as a handle for further elaboration.

  • Reductive Amination: Reaction with amines +

    
     to form benzylamines.
    
  • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain.

  • Oxidation: Conversion to the benzoic acid derivative.

Reactivity Map

ReactivityFigure 2: Divergent reactivity profile for medicinal chemistry applications.Core3-Bromo-4-fluoro-5-methylbenzaldehydeSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->Suzuki C-Br (Pos 3) SNArSNAr Displacement(R-NH2 / R-SH, Base)Core->SNAr C-F (Pos 4) RedAmReductive Amination(R-NH2, NaBH(OAc)3)Core->RedAm CHO (Pos 1) BiarylBiaryl Scaffolds(Kinase Inhibitors)Suzuki->BiarylSubst4-Amino/Thio Derivatives(Functionalized Core)SNAr->SubstBenzylamineBenzylamines(Linkers)RedAm->Benzylamine

Handling & Safety (E-E-A-T)

As a halogenated benzaldehyde, this compound requires strict adherence to safety protocols.[5]

  • Hazard Classification:

    • Skin Irritation (Category 2): Causes skin irritation.[6][5]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[6][5]

    • STOT-SE (Category 3): May cause respiratory irritation.[6][5]

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Aldehydes are prone to air oxidation to benzoic acids over time.

  • Spill Protocol: Isolate the area. Wear PPE (nitrile gloves, safety goggles, lab coat). Adsorb on vermiculite or sand and dispose of as hazardous organic waste.

References

  • BLD Pharm. (2025). Product Analysis: 3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS 1780141-66-3).[7][8][9] Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks and Intermediates: Halogenated Benzaldehydes. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 135427-08-6 (Precursor). Retrieved from

  • Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. (Adapted methodology). Retrieved from

Literature review of 3-Bromo-4-fluoro-5-methylbenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on 3-Bromo-4-fluoro-5-methylbenzaldehyde , a high-value trisubstituted aromatic scaffold used in modern medicinal chemistry. It is designed for researchers engaged in lead optimization, fragment-based drug discovery (FBDD), and the synthesis of complex bioactive molecules.

Executive Summary

3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 1780141-66-3 ) represents a strategic "privileged structure" in drug discovery. Unlike simple monosubstituted benzenes, this trisubstituted scaffold offers three distinct vectors for chemical elaboration, allowing medicinal chemists to simultaneously optimize potency, metabolic stability, and solubility. Its specific substitution pattern—combining a reactive aldehyde, a modifiable aryl bromide, and a metabolic-blocking fluoro-methyl motif—makes it an ideal starting point for synthesizing kinase inhibitors, nuclear receptor ligands, and PROTAC linkers.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Bromo-4-fluoro-5-methylbenzaldehyde
CAS Number 1780141-66-3
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance White to pale yellow solid/crystalline powder
Predicted LogP ~2.8 (Lipophilic)
H-Bond Acceptors 1 (Aldehyde Oxygen)
H-Bond Donors 0
Key Functional Groups Aldehyde (C1), Bromide (C3), Fluoride (C4), Methyl (C5)

Synthesis & Production

The synthesis of 3-Bromo-4-fluoro-5-methylbenzaldehyde is typically achieved via regioselective electrophilic aromatic substitution (bromination) of the commercially available precursor 4-fluoro-3-methylbenzaldehyde .

Synthetic Route

The reaction exploits the directing effects of the substituents on the benzene ring:

  • Fluorine (C4): Strong ortho/para director (activator via resonance).

  • Methyl (C3): Weak ortho/para director (activator via induction).

  • Aldehyde (C1): Strong meta director (deactivator).

Regiochemistry Logic: The C5 position is:

  • Ortho to the Fluorine (Strong direction).

  • Meta to the Aldehyde (Reinforcing direction).

  • Meta to the Methyl (Non-ideal, but overridden by F and CHO effects).

This cooperative directing effect makes C5 the most nucleophilic site, ensuring high regioselectivity over the C2 or C6 positions.

Detailed Experimental Protocol

Note: This protocol is a standard methodology adapted for this specific substrate.

Reagents:

  • Substrate: 4-Fluoro-3-methylbenzaldehyde (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or Br₂ (1.05 eq)

  • Acid/Catalyst: H₂SO₄ (solvent/catalyst) or FeBr₃ (catalyst)

  • Solvent: Acetonitrile or Dichloromethane (if using NBS/TFA)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-fluoro-3-methylbenzaldehyde (10.0 g, 72.4 mmol) in concentrated H₂SO₄ (50 mL) at 0°C. Caution: Exothermic.

  • Bromination: Add NBS (14.2 g, 79.6 mmol) portion-wise over 30 minutes, maintaining the temperature below 5°C to prevent benzylic bromination of the methyl group.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quench: Pour the reaction mixture onto crushed ice (200 g). The product typically precipitates as a solid.

  • Extraction: If no precipitate forms, extract with EtOAc (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via recrystallization (EtOH/Water) or flash column chromatography (0-10% EtOAc in Hexanes).

Medicinal Chemistry Applications

This scaffold is utilized to address specific multiparameter optimization (MPO) challenges:

The "Magic Methyl" & Fluorine Effect
  • Metabolic Stability: The 4-Fluoro group blocks the para-position from metabolic oxidation (a common clearance route).

  • Conformational Lock: The 5-Methyl group, when adjacent to the 4-Fluoro and 6-H, can induce a twist in the biaryl bond formed at C3, potentially locking the molecule into a bioactive conformation (atropisomerism) or filling a hydrophobic pocket (e.g., in Kinase gatekeeper regions).

Vector Exploration Strategy

The molecule allows for orthogonal functionalization:

  • Vector 1 (Aldehyde): Hinge binder formation (e.g., conversion to imidazoles, quinazolines) or solubility tail attachment (reductive amination).

  • Vector 2 (Bromide): Extension into solvent-exposed regions or deep hydrophobic pockets via Suzuki/Buchwald couplings.

  • Vector 3 (Fluorine): Electronic modulation of the ring; potential for SNAr displacement if the aldehyde is converted to a strong electron-withdrawing group (e.g., sulfone or nitro).

Visualizations & Pathways

Synthetic Logic & Reactivity Map

The following diagram illustrates the synthesis of the scaffold and its three primary divergent pathways in drug synthesis.

G Start 4-Fluoro-3-methyl benzaldehyde Reagent NBS / H2SO4 (Electrophilic Bromination) Start->Reagent Core 3-BROMO-4-FLUORO- 5-METHYLBENZALDEHYDE (CAS: 1780141-66-3) Reagent->Core Regioselective (Ortho to F, Meta to CHO) Suzuki Biaryl Scaffolds (Kinase Inhibitors) Core->Suzuki Pd-Cat. Coupling (at Br) RedAm Benzylic Amines (Solubility Tails) Core->RedAm Reductive Amination (at CHO) Heterocycle Benzimidazoles/ Quinazolines Core->Heterocycle Condensation (at CHO)

Caption: Synthesis and divergent reactivity map of the 3-Bromo-4-fluoro-5-methylbenzaldehyde scaffold.

Experimental Workflows

Workflow A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Purpose: To attach an aryl or heteroaryl group at the 3-position (replacing Bromine).

  • Setup: Charge a reaction vial with 3-Bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq), Boronic Acid R-B(OH)₂ (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (3.0 eq).

  • Reaction: Degas with Nitrogen/Argon. Heat to 90°C for 2–4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Outcome: Yields the 3-aryl-4-fluoro-5-methylbenzaldehyde derivative.

Workflow B: Reductive Amination (C-N Bond Formation)

Purpose: To convert the aldehyde into a secondary or tertiary amine (e.g., for optimizing solubility).

  • Setup: Dissolve 3-Bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq) and Amine R-NH₂ (1.1 eq) in DCE (Dichloroethane).

  • Activation: Add Acetic Acid (1–2 drops) and stir for 30 mins to form the imine.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Outcome: Yields the benzylic amine, retaining the Br/F/Me core for further modification.

References

  • BLD Pharm. (2024). Product Analysis: 3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS 1780141-66-3).[2][3][4] Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Halogenated Benzaldehydes. Retrieved from

  • ChemicalBook. (2024). Synthesis and Supplier Data for CAS 1780141-66-3. Retrieved from

  • Arctom Sci. (2024). Catalog Entry: 3-Bromo-4-fluoro-5-methylbenzaldehyde. Retrieved from

Sources

Electronic Modulation of Benzaldehyde: Methyl vs. Fluoro Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design and scaffold synthesis, the electronic tuning of the benzaldehyde moiety is a critical control lever. This guide analyzes the divergent electronic effects of 4-methyl (p-tolualdehyde) and 4-fluoro substitutions on the benzaldehyde core.

While the methyl group acts as a classic electron-donating group (EDG) via induction and hyperconjugation, the fluoro substituent presents a "chameleon-like" electronic profile—exerting strong inductive withdrawal (


) alongside resonance donation (

). This duality creates distinct reactivity profiles and spectroscopic signatures essential for optimizing nucleophilic additions, reductive aminations, and metabolic stability profiles.

Theoretical Framework: The Electronic Tug-of-War

To predict reactivity, we must decouple the inductive (


) and resonance (

) components of the substituents.
The Methyl Effect (Hyperconjugation)

The methyl group is a standard activator .

  • Mechanism: It donates electron density into the aromatic ring primarily through hyperconjugation (overlap of

    
     orbitals with the aromatic 
    
    
    
    system) and weak inductive donation (
    
    
    ).
  • Net Result: It increases electron density at the carbonyl carbon, rendering it less electrophilic. This stabilizes the ground state but retards nucleophilic attack.

The Fluoro Paradox

Fluorine is unique among halogens. It is the most electronegative element (strong


), yet it possesses lone pairs capable of donating into the 

system (

).
  • Inductive Effect (

    
    ):  Dominant. Withers electron density through the 
    
    
    
    -framework.
  • Resonance Effect (

    
    ):  Significant but usually overwhelmed by induction in the ground state.
    
  • Net Result: In the context of nucleophilic attack on the carbonyl, the withdrawing inductive effect dominates.[1] The carbonyl carbon becomes more electrophilic compared to the methyl derivative, though less so than nitro- or cyano-substituted analogs.

Quantitative Structure-Activity Relationship (QSAR)

The Hammett substituent constants (


) quantify these effects. A positive 

value indicates electron withdrawal (relative to H), while a negative value indicates donation.
Substituent

(Hammett)

(Hammett)
Electronic Classification
-H 0.000.00Reference Standard
-CH₃ -0.17 -0.07Strong Donor (Deactivates Carbonyl)
-F +0.06 +0.34Weak Withdrawer (Activates Carbonyl)

Analyst Note: The


 for Fluorine (+0.[2]06) is small, indicating that at the para position, the resonance donation nearly cancels the inductive withdrawal. However, it remains net electron-withdrawing regarding thermodynamic ionization.

Spectroscopic Signatures

Characterization of these derivatives relies on detecting shifts in electron density at the carbonyl group.

Infrared Spectroscopy (C=O Stretch)

The strength of the carbonyl bond is directly correlated to the bond order.

  • EDGs (-CH₃): Donate density into the

    
     antibonding orbital of the carbonyl (via the ring), weakening the C=O bond 
    
    
    
    Lower Frequency .
  • EWGs (-F): Withdraw density, reducing the contribution of the single-bond resonance form (

    
    ), strengthening the double bond character 
    
    
    
    Higher Frequency .
NMR Spectroscopy
  • 
    H NMR (Aldehyde Proton):  Electron withdrawal deshields the proton (shifts downfield/higher ppm).
    
  • 
    C NMR (Carbonyl Carbon):  Similar trend; EWGs deshield the carbonyl carbon.
    
Parameter4-MethylbenzaldehydeBenzaldehyde (Ref)4-Fluorobenzaldehyde
IR

(cm⁻¹)
~1695 - 1700~1700 - 1705~1705 - 1715

H NMR (-CHO)

9.96 ppm10.01 ppm9.98 - 10.05 ppm*

C NMR (C=O)

191.8 ppm192.4 ppm190.8 ppm**

*Note: The


H shift for F is subtle due to the competing anisotropy and resonance effects.
**Note: In 

C NMR, the F-C coupling (

) will split the aromatic carbons, serving as a diagnostic fingerprint.

Reactivity Profile: Nucleophilic Addition

The most relevant reaction class for drug development (e.g., reductive amination) is Nucleophilic Addition . We utilize the Sodium Borohydride (NaBH₄) Reduction as the standard model to demonstrate electronic influence.

Reaction Kinetics

The rate-determining step is the attack of the hydride (


) on the carbonyl carbon.
  • Reaction Rate (

    
    ): 
    
    
    
  • Rationale: The 4-fluoro substituent (EWG) destabilizes the ground state and increases the partial positive charge (

    
    ) on the carbonyl carbon, accelerating hydride attack. The 4-methyl group (EDG) stabilizes the carbonyl, reducing electrophilicity.
    
Mechanism Visualization

The following diagram illustrates the electronic vectors and the reduction pathway.

ElectronicEffects cluster_0 Electronic Inputs cluster_1 Carbonyl Status cluster_2 Nucleophilic Attack (NaBH4) Methyl Methyl (-CH3) Hyperconjugation (+R like) Induction (+I) C_Me 4-Me-Benzaldehyde Reduced Electrophilicity (Slower Reaction) Methyl->C_Me Donates e- density Fluoro Fluoro (-F) Resonance (+R) Induction (-I, Dominant) C_F 4-F-Benzaldehyde Enhanced Electrophilicity (Faster Reaction) Fluoro->C_F Withdraws e- density (Net Effect) TS Tetrahedral Intermediate (Alkoxide) C_Me->TS Slow k1 C_F->TS Fast k2 Product Benzyl Alcohol Derivative TS->Product Protonation (H+)

Figure 1: Comparative electronic influence on carbonyl electrophilicity and reduction kinetics.

Experimental Protocol: Comparative Reduction

Objective: Quantify the reactivity difference between 4-methylbenzaldehyde and 4-fluorobenzaldehyde via reduction to their respective benzyl alcohols.

Reagents & Equipment
  • Substrates: 4-Methylbenzaldehyde (10 mmol), 4-Fluorobenzaldehyde (10 mmol).

  • Reagent: Sodium Borohydride (NaBH₄), 0.5 equiv (Note: 1 mol NaBH₄ reduces 4 mol aldehyde).

  • Solvent: Methanol (anhydrous preferred).

  • Analysis: TLC (Silica gel, Hexane:EtOAc 8:2),

    
    H NMR.
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.20 g (10 mmol) of 4-methylbenzaldehyde in 15 mL of Methanol in Flask A.

    • Dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 15 mL of Methanol in Flask B.

    • Cool both flasks to 0°C in an ice bath (critical to control exotherm and observe rate differences).

  • Initiation:

    • Add 190 mg (5 mmol) of NaBH₄ to each flask portion-wise over 2 minutes.

    • Observation Point: Flask B (Fluoro) will likely exhibit more vigorous bubbling (

      
       evolution side reaction) and faster solubilization of the hydride.
      
  • Monitoring (The Kinetic Check):

    • Spot TLC plates every 5 minutes.

    • Expectation: Flask B (Fluoro) should show disappearance of starting material (

      
      ) and appearance of alcohol (
      
      
      
      ) faster than Flask A.
  • Quenching & Workup:

    • Once complete (approx. 15-30 min), quench with 5 mL saturated NH₄Cl solution.

    • Evaporate Methanol under reduced pressure.

    • Extract aqueous residue with Dichloromethane (3 x 10 mL).

    • Dry organics over MgSO₄ and concentrate.

  • Validation:

    • Obtain

      
      H NMR.[3][4][5][6]
      
    • Diagnostic Signal: The aldehyde singlet (~10 ppm) disappears. A new methylene doublet (

      
      ) appears at ~4.6 ppm.
      

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Brown, H. C., & Okamoto, Y. (1958).[2] Electrophilic Substituent Constants. Journal of the American Chemical Society, 80(18), 4979–4987.

  • MasterOrganicChemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[7][8][9]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones (IR and NMR Data).

  • ChemicalBook. (2024). 4-Fluorobenzaldehyde NMR and Physical Properties.

Sources

Solubility profile of 3-Bromo-4-fluoro-5-methylbenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility behavior, solvent selection, and handling of 3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 1780141-66-3).[1][2][3] It is designed for medicinal chemists and process engineers optimizing synthetic routes involving this trisubstituted benzaldehyde intermediate.[4]

CAS: 1780141-66-3 | Formula: C₈H₆BrFO | MW: 217.04 g/mol [2][3][4]

Executive Summary & Physicochemical Landscape

3-Bromo-4-fluoro-5-methylbenzaldehyde is a lipophilic, trisubstituted aromatic aldehyde.[1][2][3][4] Its solubility profile is governed by the competition between the polar aldehyde carbonyl group and the hydrophobic halogen/methyl substituents.[4]

  • Lipophilicity (Estimated LogP): ~2.8 – 3.2[4]

  • Physical State: Typically a low-melting solid or semi-solid oil at room temperature (analogs melt ~30–50°C).[1][2][3][4]

  • Primary Solvation Mechanism: Dipole-dipole interactions (carbonyl) and dispersion forces (halogenated ring).[1][2][3][4]

Key Operational Insight:

Unlike simple benzaldehyde, the presence of the bromine and methyl groups significantly reduces water solubility and increases affinity for non-polar and chlorinated solvents.[4] This molecule behaves as a classic "Class II" organic intermediate—highly soluble in DCM/EtOAc, moderately soluble in alcohols, and insoluble in water.

Solubility Tier List & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic capacity to dissolve the target compound at 25°C.

Tier 1: High Solubility (Primary Reaction Solvents)

Solubility > 100 mg/mL.[4] Used for homogenous reactions and initial dissolution.[4]

Solvent ClassSpecific SolventsMechanistic Rationale
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)Excellent. The polarizability of the C-Cl bond matches the halogenated aromatic core, minimizing the enthalpy of mixing.[1][2][3][4] Ideal for reductive aminations.[4]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood to Excellent. Effective for liquid-liquid extraction (workup) due to high partition coefficient vs. water.[4]
Aprotic Polar THF, 2-MeTHF, DioxaneExcellent. Ether oxygens accept hydrogen bonds from trace water but solvate the aromatic core well.[4] Preferred for metal-catalyzed couplings (e.g., Suzuki).[1][2][3][4]
Dipolar Aprotic DMF, DMSO, NMPHigh. Solubilizes the compound via strong dipole interactions.[4] Essential for SɴAr reactions where high temperature is required.[4]
Tier 2: Moderate/Temperature-Dependent (Crystallization Candidates)

Solubility 10–50 mg/mL at RT; High at reflux.[1][2][3][4]

Solvent ClassSpecific SolventsMechanistic Rationale
Alcohols Ethanol, Methanol, Isopropanol (IPA)Moderate. The hydrophobic methyl/bromo groups disrupt the hydrogen-bonding network of the solvent.[1][2][3][4] Solubility increases drastically with temperature, making Ethanol/Water mixtures ideal for recrystallization.[4]
Aromatics Toluene, XyleneModerate to High. Pi-stacking interactions facilitate solubility.[1][2][3][4] Often used for azeotropic removal of water during Schiff base formation.[4]
Tier 3: Low Solubility (Anti-Solvents)

Solubility < 1 mg/mL.[4] Used for precipitation.[4]

Solvent ClassSpecific SolventsMechanistic Rationale
Alkanes n-Hexane, n-Heptane, CyclohexanePoor. Lacks the polarity to interact with the aldehyde carbonyl.[1][2][3][4] Used to crash the product out of ethereal or chlorinated solutions.[4]
Aqueous Water, BrineInsoluble. The hydrophobic effect dominates.[4] The compound will oil out or precipitate immediately upon contact.[4]

Experimental Protocol: Solubility Determination SOP

Standard Operating Procedure for verifying solubility limits prior to scale-up.

Objective

To determine the saturation limit of CAS 1780141-66-3 in a candidate solvent (e.g., for crystallization screening).

Methodology (Visual Saturation Method)
  • Preparation: Weigh 50 mg of 3-Bromo-4-fluoro-5-methylbenzaldehyde into a 4 mL glass vial.

  • Aliquot Addition: Add the solvent in 100 µL increments using a micropipette at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.[1][2][3][4]

  • Observation:

    • Clear Solution: Soluble at current concentration.[4]

    • Turbidity/Solid Persistence:[1][2][3][4] Saturation point reached.[4][5]

  • Calculation:

    
    [4]
    
Self-Validating Check
  • The "Oil-Out" Test: If the compound melts before dissolving (forming a second liquid phase), the solvent is unsuitable for crystallization at that temperature.[2][4] This often happens in MeOH/Water mixtures if the water content is too high (>30%).[4]

Application Workflow: Solvent Selection Strategy

The choice of solvent dictates the success of downstream chemical transformations.[4] The diagram below illustrates the decision logic for three common reaction types involving this intermediate.

SolventSelection Start Process Goal Rxn_Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Rxn_Coupling Rxn_Reduct Reductive Amination (Aldehyde Functionalization) Start->Rxn_Reduct Rxn_SNAr Nucleophilic Substitution (Fluorine Displacement) Start->Rxn_SNAr Solv_Ether Ethers (THF, Dioxane) + Water (Biphasic) Rxn_Coupling->Solv_Ether Solubilizes Catalyst Solv_DCM DCM or DCE (Anhydrous) Rxn_Reduct->Solv_DCM Dissolves Imine Int. Solv_Polar DMF, DMSO, or NMP (High Boiling) Rxn_SNAr->Solv_Polar Stabilizes Transition State Workup_Aq Workup: Phase Cut (EtOAc/Brine) Solv_Ether->Workup_Aq Workup_Evap Workup: Evaporation Direct Load Solv_DCM->Workup_Evap Workup_Crash Workup: Precipitation (Add Water/Ice) Solv_Polar->Workup_Crash

Caption: Decision tree for solvent selection based on reaction type (Blue) leading to optimal workup strategies (Red).

Critical Handling & Stability Notes

  • Oxidation Sensitivity:

    • Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-Bromo-4-fluoro-5-methylbenzoic acid).[2][3][4]

    • Solvent Constraint: Avoid storing solutions in ethers (THF/Ether) for prolonged periods without antioxidants (BHT), as peroxides can accelerate this oxidation.[4] DCM is the preferred storage solvent.[4]

  • Nucleophilic Solvents:

    • Avoid primary amines or strong nucleophiles as solvents (unless they are the reactant).[4] The fluorine at the 4-position is activated by the aldehyde (para-EWG) and bromine (ortho-EWG), making it susceptible to SɴAr displacement even under mild conditions.[1][2][3][4]

  • Safety (Lachrymator Potential):

    • Halogenated benzyl derivatives often possess lachrymatory properties.[4]

    • Protocol: All solubility testing must be performed in a fume hood. Waste solvents containing this compound must be segregated into "Halogenated Organic Waste."[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1780141-66-3 (3-Bromo-4-fluoro-5-methylbenzaldehyde). PubChem.[4][6] [Link]4]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[4] CRC Press.[4] (Methodology for solubility prediction of trisubstituted aromatics).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[4] Wiley-VCH.[1][2][3][4] (Theoretical basis for solvent selection in SNAr and coupling reactions).

Sources

Pharmacophore modeling using 3-Bromo-4-fluoro-5-methylbenzaldehyde scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pharmacophore Modeling Using a 3-Bromo-4-fluoro-5-methylbenzaldehyde Scaffold

Executive Summary

Pharmacophore modeling is a cornerstone of modern, computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for a small molecule to be recognized by a biological target.[1] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling, framed through a case study centered on the novel 3-Bromo-4-fluoro-5-methylbenzaldehyde scaffold. We will dissect both ligand-based and structure-based methodologies, emphasizing the critical thinking and validation steps that ensure scientific rigor. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the discovery of new therapeutic agents.

Foundational Principles of Pharmacophore Modeling

The concept of a pharmacophore, first introduced by Paul Ehrlich, refers to the specific three-dimensional arrangement of molecular features that are crucial for biological activity.[2][3] These features are not atoms themselves, but rather abstract electronic and steric properties. Common pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable (PI/NI) centers

Pharmacophore modeling serves as a powerful intellectual and computational tool in drug discovery for applications such as virtual screening to identify novel hits from large compound libraries, guiding lead optimization to enhance potency and selectivity, and even for ADME-Tox prediction.[4][5][6]

There are two primary pathways to developing a pharmacophore model, the choice of which is dictated by the available data.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active small-molecule ligands is available.[1][2][7] The process involves analyzing the conformational and chemical properties of these active molecules to deduce a common set of features responsible for their activity.[5]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (often from X-ray crystallography or NMR) is available, this method is preferred.[2][6][7] The model is derived directly from the key interactions observed between the protein and a bound ligand within the binding site.[8]

The following diagram illustrates the initial decision-making process in a pharmacophore modeling project.

G Start Project Start: Identify Target & Scaffold Data_Check Is 3D Structure of Target Protein Known? Start->Data_Check Ligand_Based Pursue Ligand-Based Pharmacophore Modeling Data_Check->Ligand_Based No Structure_Based Pursue Structure-Based Pharmacophore Modeling Data_Check->Structure_Based Yes Collect_Ligands Assemble a set of known active ligands Ligand_Based->Collect_Ligands Use_Complex Use Protein-Ligand Complex for Model Generation Structure_Based->Use_Complex G cluster_0 Model Generation & Validation cluster_1 Virtual Screening cluster_2 Post-Screening A 1. Assemble Training Set (Active Ligands) B 2. Conformational Analysis A->B C 3. Generate Pharmacophore Hypotheses B->C D 4. Validate Model (Test Set, ROC Curve) C->D E 5. Select Validated Pharmacophore Model D->E F 6. Screen Compound Database (e.g., ZINC, ChEMBL) E->F G 7. Identify 'Hits' (Molecules matching the model) F->G H 8. Filter Hits (Drug-likeness, ADMET) G->H I 9. Molecular Docking (If structure becomes available) H->I J 10. Select Compounds for Experimental Testing I->J

Caption: End-to-end workflow for pharmacophore modeling and virtual screening.

Advanced Considerations and Best Practices

  • Structure-Based Refinement: If a crystal structure of PKX becomes available later in the project, a structure-based pharmacophore can be generated from the ligand-protein interactions. [7]This new model can be used to refine the ligand-based model or to re-screen libraries, often yielding more accurate results.

  • ADME-Tox Modeling: Pharmacophore models are not limited to target activity. They can also be developed to predict undesirable properties, such as interactions with metabolizing enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein). These "negative" or "exclusion" pharmacophores can be used to filter out compounds likely to have poor pharmacokinetic profiles. [5]* Software Tools: A variety of academic and commercial software packages are available for pharmacophore modeling, each with unique algorithms and capabilities. [9]Popular platforms include Phase (Schrödinger), Catalyst (BIOVIA Discovery Studio), LigandScout, and MOE. [7][10][11]

Conclusion

Pharmacophore modeling is a versatile and powerful computational technique that significantly enhances the efficiency of the drug discovery process. [1]By abstracting complex chemical information into a simple and searchable 3D model, it allows researchers to identify novel drug candidates and optimize existing ones rationally. This guide, using the 3-Bromo-4-fluoro-5-methylbenzaldehyde scaffold as a practical example, has outlined the core principles, workflows, and validation steps necessary for the successful application of this method. Adherence to rigorous validation protocols is paramount to ensure that the generated models are scientifically sound and truly predictive, ultimately accelerating the journey from a starting scaffold to a potential clinical candidate.

References

  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
  • Vlachakis, D., Bencurova, E., Papangelopoulos, N., & Kossida, S. (n.d.). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ.
  • Yusufoğlu, M., & Çavuşoğlu, B. K. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society Section A: Chemistry.
  • Click2Drug. (2018, May 4). Directory of in silico Drug Design tools.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Langer, T., & Hoffmann, R. D. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.
  • Schrödinger. (n.d.). Phase.
  • Scribd. (n.d.). Pharmacophore Modeling and Applications in Drug Discovery.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy.
  • CD ComputaBio. (n.d.). Pharmacophore Modeling Service.
  • BIOVIA - Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design.
  • Wieder, M., & Langer, T. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods.
  • Protac - Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.
  • Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls.
  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method.
  • Kaserer, T., & Langer, T. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design.
  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trisubstituted benzaldehydes represent a unique intersection of reactivity challenges in organic synthesis. Unlike mono-substituted systems, where reactivity is predictable via standard Hammett plots, trisubstituted arenas—specifically those with 2,4,6- (steric dominant) or 3,4,5- (electronic dominant) patterns—exhibit non-linear behaviors that often derail standard protocols.

This technical guide analyzes the reactivity trends of these pharmacophores. It moves beyond basic carbonyl chemistry to address the "Ortho Effect" in nucleophilic attacks and introduces advanced Transient Directing Group (TDG) strategies for site-selective C-H activation.

The Reactivity Matrix: Sterics vs. Electronics

The reactivity of the formyl group (-CHO) is governed by the competing vectors of steric occlusion and electronic density. In trisubstituted systems, these vectors often oppose one another.

The Electronic Landscape (3,4,5-Pattern)

In systems like 3,4,5-trimethoxybenzaldehyde (a key mescaline/trimethoprim precursor), the reactivity is dominated by electronics.

  • Donation Effect: Three electron-donating groups (EDGs) significantly increase electron density in the ring. Through resonance (+R), this density is pushed toward the carbonyl carbon, lowering its electrophilicity.

  • Consequence: These substrates are sluggish in nucleophilic additions (e.g., bisulfite addition, cyanohydrin formation) compared to 4-nitrobenzaldehyde but are highly prone to electrophilic aromatic substitution (EAS) at the remaining ring positions (if available) or oxidation.

The Steric Blockade (2,4,6-Pattern)

In systems like 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) , the reactivity is dominated by sterics.

  • The Ortho Effect: The two ortho substituents force the carbonyl group out of coplanarity with the aromatic ring to minimize

    
     strain. This decoupling reduces conjugation (loss of resonance stabilization) but, more critically, physically blocks the Bürgi-Dunitz trajectory  (107°) required for nucleophilic attack.
    
  • Consequence: Standard aldol or Wittig reactions often fail or require forcing conditions (high pressure, Lewis acid catalysis).

Data Summary: Relative Reactivity Rates

Table 1: Comparative reactivity rates normalized to unsubstituted benzaldehyde (


).
Substrate TypeExample CompoundElectronic CharacterSteric Bulk

(Nucleophilic Attack)*

(Oxidation)**
Reference BenzaldehydeNeutralNone1.01.0
Activated 4-NitrobenzaldehydeEWG (Strong)Low~14.71.62
Deactivated 3,4,5-TrimethoxybenzaldehydeEDG (Strong)Moderate~0.2 - 0.46.31
Blocked 2,4,6-TrimethylbenzaldehydeEDG (Weak)High < 0.05Variable***

*Based on standard Wittig reaction rates [1]. **Based on oxidation with BTMACB [2]. ***Oxidation of 2,6-disubstituted systems is often accelerated due to relief of steric strain upon conversion to the planar carboxylic acid or radical intermediates.

Decision Framework: Selecting the Synthetic Route

When working with trisubstituted benzaldehydes, the choice of reagent must be adapted to the specific inhibition mechanism (steric vs. electronic).

ReactionLogic Start Target Transformation Substrate Analyze Substitution Pattern Start->Substrate Pattern345 3,4,5-Pattern (Electronic Deactivation) Substrate->Pattern345 Electron Rich Pattern246 2,4,6-Pattern (Steric Blockade) Substrate->Pattern246 Ortho Hindered Act1 Use Lewis Acid Catalysis (Activate Carbonyl) Pattern345->Act1 Act2 Avoid Weak Nucleophiles Pattern345->Act2 Steric1 Use Small Nucleophiles (e.g., MeLi vs tBuLi) Pattern246->Steric1 Steric2 Horner-Wadsworth-Emmons (Preferred over Wittig) Pattern246->Steric2 Steric3 High Pressure / Temp Pattern246->Steric3

Figure 1: Decision matrix for optimizing reaction conditions based on substituent topology.

Advanced Protocol: Overcoming Reactivity Limits via Transient Directing Groups

A major challenge with benzaldehydes is C-H functionalization.[1] The aldehyde group is a poor directing group because it is prone to nucleophilic attack by the organometallic reagents used for metalation.

The Solution: Use a Transient Directing Group (TDG) .[2] This involves the in situ formation of an imine (using an amino acid ligand) which coordinates palladium, directs C-H activation, and then hydrolyzes back to the aldehyde.

Protocol: Pd-Catalyzed Ortho-C-H Fluorination of Benzaldehydes

Adapted from recent methodologies using Orthanilic Acids [3].

Objective: Install a fluorine atom at the ortho position of a benzaldehyde that already possesses meta/para substituents (e.g., converting 3,4-dimethoxybenzaldehyde to 2-fluoro-4,5-dimethoxybenzaldehyde).

Reagents & Materials
  • Substrate: Trisubstituted Benzaldehyde (1.0 equiv)

  • TDG Ligand: 2-Amino-4-chlorobenzenesulfonic acid (Orthanilic acid deriv.) (0.4 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/F-Source: 1-Fluoro-2,4,6-trimethylpyridinium triflate (2.0 equiv)

  • Solvent: Acetic Acid / Toluene (1:9 v/v)

  • Additives: TFA (1.0 equiv) to accelerate imine formation/hydrolysis.

Step-by-Step Workflow
  • TDG Formation (In Situ): In a sealed tube, combine the benzaldehyde and the orthanilic acid ligand. The acid catalyst (TFA) promotes the condensation of the amine onto the aldehyde carbonyl, forming the transient imine species.

    • Critical Checkpoint: The formation of the imine prevents oxidation of the aldehyde to benzoic acid during the reaction.

  • C-H Activation Cycle: Add Pd(OAc)₂ and the Fluorine source. Heat the mixture to 100°C for 12–24 hours.

    • Mechanism:[3][4][5][6][7] The nitrogen of the imine coordinates to Pd(II), directing it to the ortho C-H bond. Pd inserts (C-H activation), followed by oxidation to Pd(IV) by the N-F reagent, and finally reductive elimination to form the C-F bond.

  • Hydrolysis & Recovery: Upon cooling, add a mixture of dilute HCl/MeOH. Stir for 30 minutes. This hydrolyzes the imine back to the aldehyde product and releases the amine ligand.

  • Purification: Extract with Ethyl Acetate. Wash with NaHCO₃ (to remove the sulfonic acid ligand and acetic acid). Purify via silica gel chromatography.

TDG_Mechanism Aldehyde Substituted Benzaldehyde Imine Transient Imine (Pd-Coordinating) Aldehyde->Imine + Ligand / H+ Ligand Orthanilic Acid (Amine Ligand) Ligand->Imine Palladacycle Ortho-Palladacycle Intermediate Imine->Palladacycle + Pd(OAc)2 C-H Activation Product_Imine Fluorinated Imine Palladacycle->Product_Imine + F+ Source Reductive Elim. Product_Imine->Ligand Ligand Recycled Final_Product Ortho-Fluoro Benzaldehyde Product_Imine->Final_Product + H2O / H+ Hydrolysis

Figure 2: Transient Directing Group (TDG) cycle for ortho-functionalization.

Case Study: High-Efficiency Knoevenagel Condensation

Addressing the steric challenge of Mesitaldehyde (2,4,6-trimethylbenzaldehyde).

Standard Knoevenagel conditions (piperidine/ethanol) often fail with 2,4,6-trisubstituted aldehydes due to the inability of the bulky nucleophile to approach the carbonyl.

Optimized Protocol for Hindered Substrates: Use a DBU-Water system or TiCl₄/Base mediation. The DBU-Water system is preferred for Green Chemistry compliance and higher yields in hindered systems [4].

  • Mix: 2,4,6-Trimethylbenzaldehyde (1 mmol) + Malononitrile (1.1 mmol).

  • Catalyst: Add DBU (1 mmol) and Water (25 mmol).

  • Reaction: Stir vigorously at Room Temperature.

    • Note: Unlike standard substrates which react in minutes, hindered substrates may require 3-6 hours.

    • Why it works: The DBU/Water complex activates the methylene compound highly efficiently while the aqueous medium forces the hydrophobic aldehyde and nucleophile together ("on-water" effect), partially overcoming steric repulsion.

  • Workup: The product usually precipitates.[8] Filter and wash with dilute EtOH.

References

  • Yajurvedi, D. (2022).[4] Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Retrieved from [Link]

  • NSF Public Access Repository. (2017). Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Retrieved from [Link]

  • Asian Journal of Organic Chemistry. (2014).[9] Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link](Note: Generalized link to source journal based on search context 1.16)

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Bromo-3-fluoro-4-methylbenzaldehyde as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Profile of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS: 1370411-47-4) has emerged as a highly valuable and versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility stems from a unique combination of structural features: a reactive aldehyde for derivatization, and a strategically substituted aromatic ring bearing orthogonal reaction handles—a bromine atom primed for cross-coupling and a fluorine atom for modulating electronic properties and metabolic stability.

This guide provides an in-depth exploration of this intermediate, detailing its properties, safe handling, and, most critically, field-proven protocols for its application in key synthetic transformations that are foundational to drug discovery and development. The methodologies presented herein are designed to be robust and adaptable, providing researchers with the tools to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties and hazards is the bedrock of its effective and safe utilization in the laboratory.

Compound Data
PropertyValueSource
IUPAC Name 3-bromo-5-fluoro-4-methylbenzaldehyde
CAS Number 1370411-47-4[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [2]
Appearance Off-white solid[3]
Purity Typically ≥97%[1]
InChI Key UOZMORAUZYBPSG-UHFFFAOYSA-N
Safety, Handling, and Hazard Mitigation

5-Bromo-3-fluoro-4-methylbenzaldehyde is an irritant and must be handled with appropriate care. All operations should be conducted inside a certified chemical fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

  • Required Personal Protective Equipment (PPE):

    • Nitrile gloves (inspect before use).

    • Chemical safety goggles (conforming to EN 166).[3]

    • Laboratory coat.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[3][4]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3][4]

    • Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[2][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

Strategic Applications in API Synthesis: Key Transformations

The power of this intermediate lies in its two primary reactive centers: the aldehyde group and the carbon-bromine bond on the aromatic ring. This dual reactivity allows for sequential, controlled modifications, building molecular complexity in a predictable manner.

Fig 1. Primary reactive centers of the intermediate.

The aryl bromide moiety is particularly valuable for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern pharmaceutical synthesis. Below are detailed protocols for three indispensable transformations: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures commonly found in APIs.[5][6]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[6] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of our intermediate.

  • Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of base is critical; it activates the boronic acid, facilitating the transmetalation step.[7] The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R) (Transmetalation Intermediate) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Catalyst Regeneration Product Ar-R (Biaryl Product) ArPdR->Product Reductive Elimination Boronic R-B(OH)₂ + Base Boronic->ArPdR Halide Ar-Br (Our Intermediate) Halide->ArPdBr

Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Protocol

This protocol describes the coupling of 5-Bromo-3-fluoro-4-methylbenzaldehyde with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-fluoro-4-methylbenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1, v/v). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

Experimental Protocol: Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, another important motif in drug molecules, by coupling an aryl halide with a terminal alkyne.[8]

Mechanistic Rationale

This reaction uniquely uses a dual-catalyst system.[8] A palladium catalyst performs the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst is crucial for activating the terminal alkyne.[8] The copper acetylide intermediate formed in situ is more reactive towards transmetalation with the palladium center than the alkyne itself. An amine base is used to deprotonate the alkyne and act as a solvent.[8]

Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-Bromo-3-fluoro-4-methylbenzaldehyde (1.0 eq.), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq.), and the copper co-catalyst (Copper(I) iodide, CuI, 0.10 eq.).

  • Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA). The amine often serves as both the base and part of the solvent system.

  • Substrate Addition: Add the terminal alkyne (1.5 eq.) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. These reactions are often complete within 2-8 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by a water wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the pure aryl alkyne.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides.[9][10] This is critical for introducing amine functionalities, which are prevalent in over 80% of all pharmaceuticals.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[11] After oxidative addition of the aryl bromide to the palladium(0) center, the amine coordinates to the palladium. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[11] The final, and often rate-limiting, step is the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step.[12]

Buchwald_Workflow Start 1. Assemble Reactants - Aryl Bromide (Intermediate) - Amine - Base (e.g., NaOtBu) Catalyst 2. Add Catalyst System - Pd Pre-catalyst - Phosphine Ligand Start->Catalyst Solvent 3. Add Degassed Solvent (e.g., Toluene, Dioxane) Catalyst->Solvent Reaction 4. Heat Under Inert Atmosphere (e.g., 80-110 °C) Solvent->Reaction Workup 5. Aqueous Work-up - Quench - Extract - Dry Reaction->Workup Purify 6. Purify (Column Chromatography) Workup->Purify

Fig 3. General experimental workflow for cross-coupling reactions.
Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add a strong base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Catalyst & Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.). Add 5-Bromo-3-fluoro-4-methylbenzaldehyde (1.0 eq.).

  • Solvent and Amine Addition: Remove the flask from the glovebox. Add a degassed anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.2 eq.).

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous NH₄Cl solution.

    • Dilute with ethyl acetate and water, and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude aryl amine product via flash column chromatography.

Conclusion

5-Bromo-3-fluoro-4-methylbenzaldehyde stands out as a strategically designed intermediate for API synthesis. Its distinct reactive sites allow for a modular and predictable approach to constructing complex molecules. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile pathways to introduce critical biaryl, alkynyl, and aminoaryl moieties. By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can effectively unlock the synthetic potential of this valuable building block, accelerating the discovery and development of next-generation therapeutics.

References

  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzaldehyde. Retrieved from [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]

  • Synthonix. (n.d.). 3-bromo-5-fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • ACS Publications. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 3-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic utilization of 3-Bromo-4-fluoro-5-methylbenzaldehyde as a versatile trifunctional building block for the synthesis of diverse heterocyclic systems. By leveraging the distinct reactivity of its aldehyde, bromo, and fluoro moieties, we present detailed protocols for constructing valuable molecular scaffolds through Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and classical condensation reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for creating novel chemical entities.

Introduction: The Strategic Value of a Trifunctional Precursor

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules, making their efficient synthesis a cornerstone of medicinal chemistry.[1][2] The starting material, 3-Bromo-4-fluoro-5-methylbenzaldehyde, offers a unique convergence of reactive sites, enabling a modular and divergent approach to complex molecular architectures.

  • Aldehyde (-CHO): A classical electrophilic center for condensation reactions to form nitrogen and oxygen heterocycles.

  • Bromo (-Br): A prime handle for selective C-C and C-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[3][4]

  • Fluoro (-F): Activated by the para-aldehyde, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), providing an orthogonal pathway for introducing nucleophiles.[5][6]

This note provides field-proven protocols that exploit this differential reactivity, allowing chemists to selectively functionalize one site while preserving others for subsequent transformations.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

Scientific Rationale

The C-F bond is typically robust; however, in this substrate, its reactivity is significantly enhanced. The potent electron-withdrawing nature of the para-aldehyde group stabilizes the transient, negatively charged Meisenheimer complex formed during nucleophilic attack. This stabilization lowers the activation energy of the rate-determining addition step, making the highly electronegative fluoride an excellent leaving group in this context.[5][7] This pathway is particularly effective for installing oxygen and nitrogen nucleophiles.

Protocol 1: Synthesis of 7-Bromo-6-methyl-2,3-dihydro-4H-benzo[e][4][8]oxazine

This protocol demonstrates the displacement of the fluoro group by an amino alcohol, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazine ring system.

Experimental Workflow Diagram

cluster_reagents SM 3-Bromo-4-fluoro- 5-methylbenzaldehyde Intermediate SNAr Adduct (Open Chain) SM->Intermediate Step 1: SNAr (100 °C) Reagent Ethanolamine, K2CO3, DMSO Product Dihydrobenzoxazine Product Intermediate->Product Step 2: Intramolecular Cyclization (p-TsOH)

Caption: Workflow for Dihydrobenzoxazine Synthesis.

Step-by-Step Protocol:

  • To a solution of 3-bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq) in anhydrous DMSO, add ethanolamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours to drive the cyclization via water removal.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product.

Data Summary Table:

CompoundMolecular FormulaExpected Yield (%)Key ¹H NMR Signals (δ, ppm)
7-Bromo-6-methyl-2,3-dihydro-4H-benzo[e][4][8]oxazineC₁₀H₁₀BrNO75-85~7.1 (s, Ar-H), ~6.9 (s, Ar-H), ~4.8 (s, O-CH₂-N), ~4.0 (t, O-CH₂), ~3.1 (t, N-CH₂)

Pathway II: Palladium-Catalyzed Functionalization of the Bromo Position

Scientific Rationale

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions due to its favorable reactivity in the oxidative addition step to a Pd(0) complex.[9] This selectivity allows for the precise installation of carbon or heteroatom-based fragments, leaving the C-F and C-H bonds of the ring intact. This strategy is foundational for building complex biaryl systems or introducing functionalities for subsequent cyclizations.

Protocol 2: Suzuki-Miyaura Coupling with Thiophene-2-boronic acid

This protocol exemplifies the construction of a heteroaryl-aryl bond, a common motif in pharmacologically active compounds.[10]

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pdiia Ar-Pd(II)-Br(L2) pd0->pdiia Oxidative Addition (Ar-Br) pdiib Ar-Pd(II)-R(L2) pdiia->pdiib Transmetalation (R-B(OH)2) pdiib->pd0 Reductive Elimination (Ar-R)

Caption: The Palladium Catalytic Cycle for Suzuki Coupling.

Step-by-Step Protocol:

  • In a round-bottom flask, combine 3-bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere. Monitor progress by TLC or LC-MS.

  • After completion, cool the mixture and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the coupled product.

Data Summary Table:

Product NameMolecular FormulaExpected Yield (%)Key ¹³C NMR Signals (δ, ppm)
4-Fluoro-5-methyl-3-(thiophen-2-yl)benzaldehydeC₁₂H₉FOS80-90~190 (CHO), ~160 (d, J=250 Hz, C-F), ~140-125 (Aromatic C's)

Pathway III: Heterocycle Formation via the Aldehyde Group

Scientific Rationale

The aldehyde functionality provides a classic entry point for heterocycle synthesis through condensation with dinucleophiles. The reaction of an aldehyde with an o-phenylenediamine is a robust and widely used method for constructing the benzimidazole core, a privileged scaffold in medicinal chemistry.[1]

Protocol 3: Synthesis of a Substituted Benzimidazole

This method involves the condensation of the aldehyde with a diamine to form a Schiff base, which undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole.

Reaction Mechanism Diagram

Reactants Aldehyde + o-Phenylenediamine Schiff Schiff Base Intermediate Reactants->Schiff Condensation (-H2O) Cyclized Dihydrobenzimidazole Schiff->Cyclized Intramolecular Cyclization Product Aromatic Benzimidazole Cyclized->Product Oxidation (-2H)

Caption: Mechanism for Benzimidazole Formation.

Step-by-Step Protocol:

  • Dissolve 3-bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq) and o-phenylenediamine (1.05 eq) in ethanol.

  • Add a catalytic amount of acetic acid (3-4 drops).

  • Reflux the mixture for 4-6 hours. The reaction can be monitored for the consumption of the aldehyde by TLC.

  • For the oxidation step, allow the reaction to cool slightly and stir it open to the air overnight, or add an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) (1.5 eq) and continue stirring for 2 hours.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • The solid product often precipitates. Filter the solid, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from an ethanol/water mixture to achieve high purity.

Data Summary Table:

Product NameMolecular FormulaExpected Yield (%)Key Mass Spec Peak (m/z)
2-(3-Bromo-4-fluoro-5-methylphenyl)-1H-benzo[d]imidazoleC₁₄H₁₀BrFN₂85-95[M+H]⁺ corresponding to the calculated exact mass.

Summary and Outlook

3-Bromo-4-fluoro-5-methylbenzaldehyde stands out as a highly valuable and versatile starting material for the synthesis of diverse heterocyclic structures. The protocols outlined in this application note demonstrate how its unique electronic and structural features can be strategically exploited to achieve selective transformations. By employing SNAr, palladium-catalyzed coupling, and classical condensation reactions, chemists can rapidly generate libraries of complex molecules from a single, readily accessible precursor, accelerating discovery programs in medicinal chemistry and materials science.

References

  • Title: Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction Source: American Chemical Society URL
  • Title: Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition Source: Chemical Reviews URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization Source: Bentham Science URL: [Link]

  • Title: Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods Source: Current Organic Synthesis URL: [Link]

  • Title: Heterocycles in Medicinal Chemistry Source: Molecules URL: [Link]

  • Title: Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction Source: Bentham Science URL: [Link]

  • Title: Saturated Heterocycles with Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Aromatic Substitution | Flow Reactions Source: Vapourtec Ltd URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3B4F5M-001 Subject: Purification Strategies for Trisubstituted Benzaldehyde Mixtures Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Bromo-4-fluoro-5-methylbenzaldehyde , a highly functionalized intermediate often used in the synthesis of p38 MAP kinase inhibitors or similar medicinal chemistry scaffolds.

Due to the electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups on the benzene ring, this molecule presents unique purification challenges. Common impurities include regioisomers (e.g., 2-bromo or 6-bromo variants), over-brominated byproducts , and oxidation products (benzoic acids).

This guide prioritizes yield conservation and purity . We utilize a "Filter Logic" approach:

  • Chemical Filter: Bisulfite adduct formation (removes non-aldehydes).[1]

  • Physical Filter: Chromatography (separates isomers).

  • Final Polish: Crystallization (removes trace impurities).

Module 1: The "Chemical Filter" (Bisulfite Purification)

Best For: Removing non-carbonyl impurities (starting materials, over-halogenated byproducts). Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[2][3] Impurities remain in the organic layer. The adduct is then hydrolyzed to release the pure aldehyde.

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude mixture in minimal Ethanol (EtOH) .

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Stir vigorously for 30–60 minutes.

    • Observation: A white precipitate (the adduct) usually forms. If no solid forms, the adduct may be soluble in the aqueous phase (common with fluorinated species).

  • The Wash (Impurity Removal):

    • If Solid Forms: Filter the solid. Wash with diethyl ether (

      
      ) to remove non-aldehyde impurities.
      
    • If No Solid: Extract the aqueous layer with Ethyl Acetate (EtOAc). Discard the organic layer (contains impurities). Keep the aqueous layer.

  • Regeneration (Hydrolysis):

    • Suspend the solid adduct (or use the aqueous solution) in fresh EtOAc.

    • Slowly add 10% Sodium Carbonate (

      
      )  or Sodium Hydroxide (NaOH)  until pH 
      
      
      
      10–12.
    • Caution: Do not exceed pH 12 to avoid Cannizzaro disproportionation (reaction of aldehyde with itself).

    • Stir until the solid dissolves and gas evolution stops.

    • Separate the organic layer, dry over

      
      , and concentrate.[1][4]
      
Workflow Visualization

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Stir 1 hr) Start->Bisulfite Decision Precipitate Formed? Bisulfite->Decision SolidPath Filter Solid Adduct Decision->SolidPath Yes LiquidPath Keep Aqueous Phase Decision->LiquidPath No WashSolid Wash Solid with Et2O (Discard Filtrate) SolidPath->WashSolid WashLiquid Wash Aqueous with EtOAc (Discard Organics) LiquidPath->WashLiquid Regen Regeneration Add EtOAc + Na2CO3 (pH 10) WashSolid->Regen WashLiquid->Regen Final Pure Aldehyde Regen->Final

Figure 1: Decision logic for bisulfite adduct purification based on solubility.

Module 2: Chromatographic Resolution (Isomer Separation)

Best For: Separating regioisomers (e.g., 2-bromo vs. 3-bromo) which react identically to bisulfite.

Technical Insight: The fluorine atom induces a strong dipole. Standard Hexane/EtOAc gradients often fail to separate isomers because the polarity differences are minimal. We must exploit


-

interactions
.
Optimized Column Conditions
ParameterStandard ConditionRecommended Condition (Isomer Resolution)
Stationary Phase Silica Gel (40–63 µm)C18 (Reverse Phase) or Silica with Toluene modifier
Mobile Phase A HexaneHexane + 5% Toluene (Modulates

-selectivity)
Mobile Phase B Ethyl AcetateEthyl Acetate
Gradient 0–20% B0–10% B (Isocratic hold often required)
Loading 5% w/w< 1% w/w (Strict loading for resolution)

Why Toluene? The 3-bromo-4-fluoro-5-methyl substitution pattern creates a specific electron density map on the aromatic ring. Toluene (in the mobile phase) interacts differently with the electron-deficient ring of the product versus its isomers, often increasing separation factors (


) significantly [1].

Module 3: Crystallization & Stability

Best For: Final polishing and long-term storage.

The "Oiling Out" Problem

Trisubstituted benzaldehydes often have low melting points (40–60°C). They tend to "oil out" (form a second liquid phase) rather than crystallize.

Troubleshooting "Oiling Out":

  • Solvent System: Use Hexane/TBME (tert-Butyl methyl ether) instead of Hexane/EtOAc. TBME has a higher boiling point than ether but similar polarity, allowing for better thermal control.

  • Seeding: Keep a small amount of crude solid. Rub it against the glass wall of the flask at the oil/solvent interface.

  • Temperature: Do not put the flask immediately in the freezer. Cool to Room Temp

    
     4°C 
    
    
    
    -20°C slowly.
Stability Alert: Oxidation
  • Symptom: White solid turns yellow/orange over time.

  • Cause: Auto-oxidation to 3-bromo-4-fluoro-5-methylbenzoic acid.

  • Prevention: Store under Argon/Nitrogen at -20°C. Aldehydes are "oxygen scavengers."

FAQ & Troubleshooting Matrix

Q1: I tried the bisulfite method, but my yield is very low (<30%). Where is my product?

  • Diagnosis: The adduct likely did not precipitate and was discarded in the aqueous wash, OR the hydrolysis was incomplete.

  • Fix:

    • Check the aqueous layer from the first wash steps—your product might be solubilized there.

    • During regeneration, ensure pH reaches >10. If the pH is too low (e.g., pH 8 using bicarbonate), the adduct will not fully collapse back to the aldehyde [2].

Q2: My NMR shows a "ghost" doublet peak near the aldehyde proton.

  • Diagnosis: This is likely the rotamer or a hemiacetal if methanol was used.

  • Fix: Run NMR in DMSO-

    
     instead of 
    
    
    
    to break up hydrogen bonding aggregates, or ensure all alcohol solvent is removed (high vacuum for 4h).

Q3: Can I distill this compound?

  • Advice: Proceed with Caution. Brominated benzaldehydes have high boiling points (>100°C at reduced pressure). Prolonged heating can cause debromination or polymerization.

  • Recommendation: Use Kugelrohr distillation (short path) only if chromatography fails. Keep bath temp <140°C.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Impurity Impurity Type? Issue->Impurity State Physical State? Issue->State NonAldehyde Non-Aldehyde (Start Material) Impurity->NonAldehyde Isomer Regioisomer (2-Br vs 3-Br) Impurity->Isomer Oiling Oiling Out State->Oiling Yellowing Turning Yellow State->Yellowing Sol1 Bisulfite Wash NonAldehyde->Sol1 Sol2 Column w/ Toluene Isomer->Sol2 Sol3 Use TBME/Hexane Slow Cool Oiling->Sol3 Sol4 Recrystallize Store under Ar Yellowing->Sol4

Figure 2: Rapid diagnostic tree for common purification failures.

References

  • Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5][6][7] Longman Scientific & Technical.[5]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8] The Journal of Organic Chemistry, 64(15), 5722–5724.

  • Furniss, B. S., et al. (1989).[5] Purification of Common Organic Solvents. In Vogel's Textbook of Practical Organic Chemistry.

Sources

Overcoming steric hindrance in 3-Bromo-4-fluoro-5-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization Strategies for 3-Bromo-4-fluoro-5-methylbenzaldehyde

Ticket ID: #BFM-5092 Subject: Overcoming Steric & Electronic Hindrance in Multi-Substituted Arenes Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Crowded Arene" Challenge

You are working with 3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 188813-04-9). This substrate presents a classic "polysubstituted aromatic" challenge. The contiguous substitution pattern (positions 3, 4, and 5) creates a unique steric and electronic environment that defeats standard "textbook" protocols.

  • The 3-Bromo Site: Sterically congested by the adjacent 4-Fluoro group and the meta-aldehyde. Standard Pd(

    
    )
    
    
    
    catalysts often fail here due to slow oxidative addition and difficult reductive elimination.
  • The 4-Fluoro Site: While activated for Nucleophilic Aromatic Substitution (

    
    ) by the aldehyde (para) and bromine (ortho), the 5-methyl group  exerts a "buttressing effect," physically blocking the trajectory of incoming nucleophiles.
    
  • The 1-Aldehyde: A reactive electrophile that must be preserved (or protected) during metal-catalyzed cross-couplings.

This guide provides field-proven protocols to bypass these specific barriers.

Module 1: Metal-Catalyzed Cross-Coupling (The 3-Br Site)

The Problem: Low conversion or homocoupling during Suzuki/Buchwald-Hartwig reactions. The Root Cause: Standard phosphines (like


) lack the electron density to facilitate oxidative addition into the hindered C-Br bond and lack the bulk required to force reductive elimination in this crowded system.
Solution: The Dialkylbiaryl Phosphine Strategy

You must switch to Buchwald-type ligands . These ligands serve a dual purpose:

  • Electron-Rich: The dialkylphosphino group pushes electrons onto the Pd, accelerating oxidative addition into the electron-neutral/deactivated C-Br bond.

  • Steric Bulk: The biaryl backbone creates a pocket that protects the active Pd(0) species and accelerates reductive elimination—the rate-determining step in hindered couplings.

Decision Matrix: Ligand Selection

LigandSelection Start Select Coupling Partner Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine/Amide (Buchwald-Hartwig) Start->Amine S_Type Is the Boronic Acid Hindered (Ortho-sub)? Boronic->S_Type N_Type Amine Type? Amine->N_Type SPhos Use SPhos (Universal, High Turnover) S_Type->SPhos No/Mild XPhos Use XPhos (Max Steric Bulk) S_Type->XPhos Yes (e.g., 2,6-disub) BrettPhos Use BrettPhos (Primary Amines) N_Type->BrettPhos RuPhos Use RuPhos (Secondary Amines) N_Type->RuPhos

Figure 1: Ligand selection logic for C-C and C-N bond formation on hindered aryl bromides.

Optimized Protocol: Suzuki Coupling

Use this protocol for coupling with phenylboronic acids.

  • Catalyst Pre-loading: In a glovebox or under Argon, combine Pd(OAc)

    
      (2 mol%) and SPhos  (4 mol%). Note: A 1:2 Pd:Ligand ratio is critical to prevent Pd-black precipitation.
    
  • Solvent System: Use Toluene:Water (10:1) or Dioxane:Water (4:1) . The biphasic system with water is essential for the inorganic base solubility.

  • Base: Use

    
      (2.0 equiv). It is milder than carbonates and often provides cleaner profiles for aldehydes.
    
  • Reaction: Heat to 100°C for 12-18 hours.

    • Troubleshooting: If the aldehyde is degrading, lower temp to 80°C and extend time, or see Module 3 (Protection).

Module 2: Nucleophilic Aromatic Substitution ( ) (The 4-F Site)

The Problem: The reaction stalls or requires dangerously high temperatures. The Root Cause: The Ortho-Effect . The 5-methyl group sterically hinders the approach of the nucleophile to the 4-carbon. The transition state (Meisenheimer complex) is destabilized because the incoming nucleophile clashes with the methyl group.

Troubleshooting Table: Optimization
VariableStandard Approach (Fails)Optimized Approach (Works)Technical Rationale
Solvent THF, AcetonitrileDMSO, NMP, DMF Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, lowering the activation energy.
Nucleophile Bulky amines (

)
Linear/Small amines Steric bulk on the nucleophile + steric bulk on the ring = No Reaction. Use methylamine or straight-chain primary amines if possible.
Base TEA, DIPEA

or CsF
Inorganic bases in polar solvents are often more effective. Cesium (Cs+) can assist in F-abstraction.
Temperature Reflux (60-80°C)100-120°C Higher energy is required to overcome the steric repulsion of the ortho-methyl group.

Critical Note: If using an amine nucleophile, the aldehyde will react to form an imine (Schiff base). You must protect the aldehyde first (see Module 3) or perform the


 step before installing the aldehyde if synthetic route allows.

Module 3: Aldehyde Management (Protection Strategy)

The Problem: Side reactions at the aldehyde (oxidation, polymerization, or imine formation) during Coupling or


.
The Solution:  Mask the aldehyde as a cyclic acetal (1,3-dioxolane) . This renders the group sterically bulky and electronically neutral (ether-like stability).
Workflow: Protection -> Reaction -> Deprotection

ProtectionWorkflow Start Start: Aldehyde Substrate Protect Protection: Ethylene Glycol, p-TsOH Toluene, Reflux (Dean-Stark) Start->Protect -H2O Intermediate Stable Acetal (1,3-Dioxolane) Protect->Intermediate Coupling Perform Harsh Reaction (Suzuki/SNAr/Grignard) Intermediate->Coupling Deprotect Deprotection: HCl (aq) / THF RT, 1 hour Coupling->Deprotect End Final Product (Aldehyde Restored) Deprotect->End +H2O

Figure 2: The acetal protection loop ensures aldehyde survival during basic or nucleophilic conditions.

Step-by-Step Protection Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Suspend substrate (1 equiv) in Toluene (0.5 M). Add Ethylene Glycol (5 equiv) and p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Execution: Reflux vigorously. The water/toluene azeotrope will collect in the trap. Reaction is complete when water evolution ceases (~2-4 hours).

  • Workup: Wash with saturated

    
     to neutralize acid (critical to prevent premature deprotection).
    

Frequently Asked Questions (FAQ)

Q: I see a black precipitate immediately upon adding my catalyst. What happened? A: This is "Palladium Black"—inactive metallic Pd. It happens when the ligand fails to stabilize the Pd(0) species.

  • Fix: Ensure you are using a 1:2 ratio of Pd:Ligand (e.g., SPhos). If using

    
    , switch to the Pd(OAc)2/SPhos system immediately. The steric bulk of your substrate requires a more robust ligand to keep Pd in solution.
    

Q: Can I do the


 reaction without protecting the aldehyde? 
A:  Only if your nucleophile is not  an amine (e.g., thiols or alkoxides). If you use a primary or secondary amine, it will condense with the aldehyde to form an imine/enamine faster than it will displace the fluoride.

Q: Why is 3-Bromo-4-fluoro-5-methylbenzaldehyde so expensive/hard to find? A: The synthesis requires precise regiocontrol to place the methyl, fluoro, and bromo groups contiguously. It is often made via lithiation-trapping sequences that are difficult to scale. Treat your material as high-value; run pilots on 50mg scale first.

References

  • Buchwald Ligands (SPhos/XPhos): Altenhoff, G., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Angew.[1] Chem. Int. Ed., 2003.[2]

  • Acetal Protection Stability: Wuts, P. G. M., & Greene, T. W.[3] Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.

  • 
     Mechanisms & Sterics:  Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chem. Rev., 1951. 
    
  • Substrate Properties: PubChem Compound Summary for 3-Bromo-5-fluorobenzaldehyde (Structural Analog Data).

Sources

Technical Support Center: 3-Bromo-4-fluoro-5-methylbenzaldehyde Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-BZ-OX-001 Subject: Preventing and Reversing Oxidative Degradation Status: Open Assigned Specialist: Senior Application Scientist

Overview

You are likely accessing this guide because your sample of 3-Bromo-4-fluoro-5-methylbenzaldehyde has changed appearance (yellowing, liquefying, or crusting) or is showing unexpected peaks in H-NMR (loss of -CHO signal at ~10 ppm, appearance of -COOH broad singlet).

This molecule is a halogenated benzaldehyde . While the halogen atoms (Br, F) provide unique electronic properties for coupling reactions, the aldehyde moiety is inherently unstable in the presence of diatomic oxygen. This guide provides the mechanistic "Why," the preventative "How," and the corrective protocols to salvage your material.

Part 1: The Mechanism of Degradation (The "Why")

Q: Why is my solid turning into a liquid or developing a white crust?

A: You are witnessing Radical-Chain Autoxidation . Unlike simple hydrolysis, this is a radical process initiated by light or trace metals. The aldehyde hydrogen (C-H) has a relatively low Bond Dissociation Energy (BDE ~88 kcal/mol). Once a radical is formed, it reacts rapidly with atmospheric oxygen to form a peracid, which then reacts with another molecule of aldehyde to produce two molecules of the corresponding benzoic acid (3-Bromo-4-fluoro-5-methylbenzoic acid).

  • The Liquid/Crust: The pure aldehyde is a solid. The oxidation product (the acid) often disrupts the crystal lattice, causing a melting point depression (liquefaction) or forming a white crust of benzoic acid crystals on the surface.

Visualizing the Enemy:

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Radical Chain Propagation Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-Abstraction) Acid Benzoic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger Step)

Figure 1: The radical chain mechanism converting your aldehyde to carboxylic acid impurity.

Part 2: Storage & Prevention Protocols

Q: Nitrogen vs. Argon: Does it really matter?

A: Yes. For long-term storage of sensitive halogenated aldehydes, Argon is superior . Nitrogen is lighter than air.[1] If your septum seal is imperfect, N2 can escape, allowing air to diffuse in. Argon is denser than air and forms a heavy "blanket" over your crystals, providing a more robust physical barrier against oxygen.

Q: What are the optimal storage conditions?

A: Follow the "Cold-Dark-Inert" Triad.

ParameterRecommendationScientific Rationale
Atmosphere Argon (Preferred) or N2Excludes O2, the fuel for autoxidation.[2] Argon's density (1.78 g/L vs Air's 1.22 g/L) offers better blanketing.
Temperature 2°C to 8°C Slows the kinetics of the radical propagation step. Avoid freezing if the compound is in solution to prevent precipitation issues.
Container Amber Glass Blocks UV light (hν), which is the primary initiator for cleaving the C-H bond to start the radical chain.
Seal Parafilm over Cap Prevents slow diffusion of oxygen through screw-cap threads.
Part 3: Remediation & Purification (Troubleshooting)

Q: My H-NMR shows ~15% acid impurity. Do I need to toss the batch?

A: No. You can purify it.[1][2][3][4][5] Distillation is risky for high-molecular-weight halogenated solids (thermal decomposition risk). Instead, use chemical washing.

Scenario A: The "Quick Scrub" (For <20% Oxidation)

Use this if you just need to remove the acid impurity to proceed with a reaction.

Principle: The impurity (Benzoic Acid) is acidic (pKa ~4). The product (Aldehyde) is neutral. A weak base wash converts the acid to its water-soluble salt, moving it to the aqueous layer.[6]

  • Dissolve: Dissolve your crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[6]

  • Wash: Extract the organic layer 2x with 10% aqueous Sodium Carbonate (Na2CO3) or Saturated Sodium Bicarbonate (NaHCO3).

    • Note: You may see bubbling (CO2 release). Vent the separatory funnel frequently.

  • Rinse: Wash the organic layer 1x with Brine.

  • Dry: Dry over MgSO4, filter, and concentrate in vacuo.

  • Result: The acid remains in the aqueous waste; the aldehyde remains in the organic phase.

Scenario B: The "Deep Clean" (Bisulfite Adduct Method)

Use this if the sample is heavily degraded or you require >99% purity.

Principle: Sodium bisulfite forms a reversible, water-soluble adduct only with the aldehyde. Impurities (acids, starting materials) stay in the organic layer. You then discard the organic layer and regenerate the aldehyde from the water.

Workflow Diagram:

BisulfitePurification Start Impure Mixture (Aldehyde + Acid + Junk) Step1 Add Saturated NaHSO3 (aq) Start->Step1 SepFunnel Separation Phase Step1->SepFunnel OrgLayer Organic Layer (Contains Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous/Solid Phase (Bisulfite Adduct) SepFunnel->AqLayer Keep Regen Add Base (Na2CO3/NaOH) Regenerate Aldehyde AqLayer->Regen Final Extract & Dry Pure Aldehyde Regen->Final

Figure 2: The Bisulfite "Deep Clean" protocol for isolating pure aldehyde.

Step-by-Step Protocol:

  • Adduct Formation: Dissolve crude material in a minimal amount of Ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO3) .[4][7] Shake vigorously for 5-10 minutes.

  • Isolation:

    • If a solid precipitates:[5] Filter it.[2][4] This is your purified adduct. Wash with ether to remove impurities.

    • If no solid: The adduct is dissolved in the water.[5] Wash the aqueous layer with Ether (discard organic).

  • Regeneration: Place the solid adduct (or aqueous solution) in a flask. Add 10% Sodium Carbonate or 1M NaOH until pH > 10. Stir for 10 mins. The aldehyde will "oil out" or precipitate.

  • Extraction: Extract the regenerated aldehyde with DCM or EtOAc. Dry (MgSO4) and concentrate.[8][4]

Part 4: Usage & Reaction Setup

Q: Can I use BHT (Butylated hydroxytoluene) to stabilize my reaction?

A: Proceed with caution. While BHT is an excellent radical scavenger that stops autoxidation, it can interfere if your downstream chemistry involves radical intermediates (e.g., radical bromination, certain Pd-catalyzed cycles).

  • Recommendation: If you must store a solution for days, add 100 ppm BHT. If using the aldehyde immediately, rely on inert gas (Argon) instead of additives.

Q: How do I handle the reagent during weighing?

A:

  • Minimize Exposure: Do not leave the bottle open on the balance.

  • Aliquot: If you use the compound frequently, pre-weigh aliquots into vials inside a glovebox or glove bag to avoid repeated thaw-open cycles of the main stock.

  • Degas Solvents: When setting up your reaction, ensure your solvent is degassed (sparged with N2/Ar for 15 mins). Dissolved oxygen in the solvent is enough to initiate degradation of this electron-deficient aldehyde.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for Bisulfite purification of aldehydes).

  • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961 , 61(6), 563–589. (Foundational mechanism of radical chain autoxidation).[9]

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. (General best practices for inert atmosphere storage).

  • BenchChem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (Specific protocols for acid washing and bisulfite adducts).

Sources

Resolving solubility issues of 3-Bromo-4-fluoro-5-methylbenzaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 3-Bromo-4-fluoro-5-methylbenzaldehyde (BFMB) in DMSO Ticket ID: SOL-BFMB-2024 Support Tier: Senior Application Scientist[1]

Executive Summary & Chemical Profile

User Issue: Difficulty dissolving or maintaining solubility of 3-Bromo-4-fluoro-5-methylbenzaldehyde in Dimethyl Sulfoxide (DMSO).

Compound Analysis:

  • Core Structure: Trisubstituted benzaldehyde.[1]

  • Physicochemical Nature: Highly lipophilic (LogP ~2.[1]4) with low aqueous solubility.[1][2][3][4]

  • Key Challenge: While theoretically soluble in polar aprotic solvents (DMSO), the compound is sensitive to "The Hygroscopic Trap." The presence of trace water in DMSO drastically reduces the solubility of this specific lipophilic aldehyde, leading to precipitation (crashing out).[3] Furthermore, benzaldehydes are prone to air-oxidation, potentially forming less soluble benzoic acid derivatives over time.

Diagnostic Troubleshooting (Decision Tree)

Use this logic flow to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start START: Observation Cloudy_Stock Cloudy/Solid in 100% DMSO Start->Cloudy_Stock Precip_Dilution Precipitate upon Dilution (into Buffer) Start->Precip_Dilution Yellowing Solution turned Yellow/Brown Start->Yellowing Sonicate Action: Bath Sonication (40kHz, 10 mins, 25°C) Cloudy_Stock->Sonicate Stepwise Protocol: Stepwise Dilution (Intermediate Dilution Plate) Precip_Dilution->Stepwise Oxidation_Check Suspect Oxidation (Check LC-MS for Acid) Yellowing->Oxidation_Check Heat Action: Gentle Heat (37°C Water Bath, 5 mins) Sonicate->Heat If still cloudy Check_Water Check DMSO Quality (Is it Anhydrous?) Heat->Check_Water If still cloudy

Figure 1: Diagnostic workflow for resolving solubility and stability issues. Follow the path corresponding to your visual observation.

The "Hygroscopic Trap": Why Your Stock Failed

The most common reason for precipitation of halogenated benzaldehydes in DMSO is water absorption .[2]

  • The Mechanism: DMSO is aggressively hygroscopic.[1][5] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.[1]

  • The Impact: 3-Bromo-4-fluoro-5-methylbenzaldehyde requires a highly non-polar environment to remain solvated.[1] As water content in DMSO rises, the "solvating power" for lipophilic compounds drops exponentially, forcing the compound out of the solution lattice.

Data: Impact of Water on DMSO Integrity

ParameterPure Anhydrous DMSODMSO + 5% WaterImpact on BFMB Solubility
Freezing Point 18.5°C~5°CHigh Risk: Lower freezing point indicates water contamination.[1]
Viscosity LowIncreasedModerate: Slower dissolution kinetics.[1]
Solubility Capacity High (>50 mM likely)Reduced (<10 mM est.)[1]Critical: Causes immediate precipitation of stock.[1]

Best Practice Protocols

Protocol A: Preparation of High-Concentration Stock (50-100 mM)

Use this protocol to create a stable master stock.

  • Solvent Selection: Use only anhydrous DMSO (≥99.9%, water <0.005%) from a freshly opened bottle or a Sure/Seal™ container.[1]

  • Weighing: Weigh the solid BFMB into a glass vial (avoid plastic if possible to prevent leaching).

  • Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution Cycle:

    • Step 1: Vortex vigorously for 30 seconds.

    • Step 2: If particles remain, place in an ultrasonic bath (sonicator) at room temperature for 10 minutes.

    • Step 3: If still undissolved, warm in a water bath at 37°C (body temperature) for 5 minutes. Do not exceed 50°C to avoid aldehyde degradation.

  • Storage: Aliquot immediately into single-use amber vials (to protect from light) and store at -20°C or -80°C.

Protocol B: The "Stepwise" Dilution (Preventing Crash-Out in Assays)

Use this when moving from DMSO stock to aqueous assay buffer.

Directly shooting 1 µL of 100 mM stock into 1 mL of buffer often causes local precipitation (the "smoke" effect).

  • Intermediate Step: Dilute your 100 mM stock into pure DMSO first to create a 100x working stock (e.g., 1 mM).[1]

  • Rapid Dispersion: Add the 1 mM stock to your buffer while vortexing the buffer . This ensures rapid dispersion before crystal nucleation can occur.[1]

  • Limit: Keep final DMSO concentration <0.5% (v/v) to minimize cellular toxicity, though this compound's solubility limit in water may be the bottleneck (<100 µM).

Frequently Asked Questions (FAQs)

Q1: My solution turned from clear to yellow after a week at room temperature. Is it safe to use?

  • Diagnosis: Likely oxidation.[1] Benzaldehydes can auto-oxidize to form benzoic acids (in this case, 3-bromo-4-fluoro-5-methylbenzoic acid) upon exposure to air.[1]

  • Action: Check purity via LC-MS. If the acid content is high (>5%), discard.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) and use amber vials to prevent photo-oxidation.[1]

Q2: Can I freeze-thaw the stock solution repeatedly?

  • Answer: No. Repeated freeze-thaw cycles encourage crystal growth (Ostwald ripening).[1] As the DMSO freezes (18.5°C), the solute is concentrated into the remaining liquid phase, often exceeding saturation and forcing precipitation.

  • Fix: Use "Single-Use Aliquots." Thaw once, use, and discard the remainder.

Q3: Why does my DMSO stock not freeze in the refrigerator (4°C)?

  • Critical Warning: Pure DMSO freezes at 18.5°C. If your stock is liquid at 4°C, it contains significant water (likely >10%).

  • Result: Your compound solubility is compromised.[1][2][5] Discard the solvent and start with fresh, anhydrous DMSO.

Q4: Can I use DMF (Dimethylformamide) instead?

  • Answer: Yes, DMF is a suitable alternative for this lipophilic compound and is less hygroscopic than DMSO. However, DMF is generally more toxic to biological systems.[1] Ensure your assay controls account for DMF toxicity.[1]

References & Authority

  • BenchChem. (2025).[1][2][3] Impact of hygroscopic DMSO on solubility.[1][2][5][6][7] Retrieved from

  • Ziath. (2025).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • Gaylord Chemical. (2007).[1][8] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3][5][8][9] Retrieved from

  • Royal Society of Chemistry. (2019).[1] Oxidative amidation of benzaldehyde using a quinone/DMSO system.[1][10] (Demonstrates aldehyde reactivity in DMSO). Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 3-Bromo-4-fluorobenzaldehyde Physical Properties. Retrieved from

Sources

Controlling regioselectivity in 3-Bromo-4-fluoro-5-methylbenzaldehyde substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist (Ph.D.) Subject: Regioselectivity & Chemoselectivity Protocols Reference ID: MOL-3B4F5M-CHO

Executive Summary

Welcome to the technical support hub for 3-Bromo-4-fluoro-5-methylbenzaldehyde . This scaffold is a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification (Figure 1). However, its density of functional groups creates a minefield of selectivity issues.

This guide treats your synthesis as a troubleshooting ticket. We do not just list recipes; we diagnose the electronic and steric "symptoms" of the molecule to prescribe the correct cure.

The Substrate Architecture
  • C1-Aldehyde (CHO): The electronic commander. It activates the ring for nucleophilic attack but is itself liable to addition.

  • C3-Bromine (Br): The "soft" handle. Ideal for metal-catalyzed cross-coupling.

  • C4-Fluorine (F): The "hard" handle. Highly activated for SNAr, but sterically congested.

  • C5-Methyl (Me): The steric gatekeeper. It deactivates the C4 position electronically (weakly) and sterically (strongly).

Visualizing the Reactivity Landscape

The following diagram maps the orthogonal reactivity modes of this scaffold. Use this to determine which "Module" below applies to your synthesis.

ReactivityMap Substrate 3-Bromo-4-fluoro- 5-methylbenzaldehyde SNAr S_NAr Pathway (Nucleophilic Aromatic Substitution) Substrate->SNAr Nucleophile (R-NH2, R-O-) High Temp, Polar Solvent Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Substrate->Suzuki Pd(0), Ar-B(OH)2 Base, Ligand Aldehyde Carbonyl Chemistry (Reductive Amination/Grignard) Substrate->Aldehyde NaBH4 or R-MgBr Prod_SNAr C4-Substituted Product (F displaced) SNAr->Prod_SNAr Regioselective at C4 (Activated by p-CHO) Prod_Suzuki C3-Biaryl Product (Br displaced) Suzuki->Prod_Suzuki Chemoselective at C3 (Weakest Bond: C-Br) Prod_Aldehyde C1-Functionalized (Alcohol/Amine) Aldehyde->Prod_Aldehyde Chemoselective at C1

Figure 1: Orthogonal reactivity map. Note that C4 is electronically activated for SNAr, while C3 is the preferred site for oxidative addition (Pd).

Module 1: Troubleshooting SNAr (The C4 Challenge)

User Symptom: "I am trying to displace the fluorine with an amine, but the reaction is sluggish, or I see side products."

Root Cause Analysis:

  • Electronic Activation (Good): The aldehyde at C1 is para to the fluorine. This is crucial. The aldehyde withdraws electron density via resonance, stabilizing the negative charge in the Meisenheimer complex intermediate.

  • Steric Hindrance (Bad): The C4-F is flanked by C3-Br and C5-Me. The nucleophile must navigate this "canyon" to attack.[1] The C5-methyl group is particularly problematic as it adds bulk and weakly donates electrons (deactivating the ring).

SNAr Troubleshooting Guide
SymptomDiagnosisCorrective Action
Low Conversion (<20%) Steric Blockade. The nucleophile cannot access the C4 center at standard temperatures (RT to 50°C).Increase Energy: Heat to 80–100°C. Solvent Switch: Use polar aprotic solvents (DMSO, DMF, NMP) to strip the cation and nakedize the nucleophile.
Imine/Schiff Base Formation Wrong Chemoselectivity. The amine nucleophile is attacking the aldehyde (C1) instead of the fluoride (C4).Protect the Aldehyde: Convert CHO to an acetal (ethylene glycol/TsOH) before SNAr. Hard/Soft Tuning: Use "harder" nucleophiles (alkoxides) which prefer the aromatic ring over the reversible carbonyl attack.
Regioisomer Contamination Misidentified Isomer. Users often fear C3-Br displacement.Unlikely. SNAr at C3 is electronically forbidden (meta to EWG). If you see a byproduct, it is likely the imine (see above) or degradation.
Recommended Protocol: SNAr Displacement
  • Reagents: Substrate (1.0 eq), Amine/Alkoxide (1.2–1.5 eq), DIPEA or K₂CO₃ (2.0 eq).

  • Solvent: DMSO (preferred for rate) or Acetonitrile (easier workup).

  • Conditions: 85°C for 4–12 hours.

  • Note: If using a primary amine, monitor for imine formation. If imine forms, add a mild acid workup step (1M HCl wash) to hydrolyze it back to the aldehyde, leaving the SNAr product intact.

Module 2: Troubleshooting Cross-Coupling (The C3 Challenge)

User Symptom: "I want to couple at the Bromine (C3), but I'm getting dehalogenation or aldehyde degradation."

Root Cause Analysis:

  • Bond Strengths: The C-Br bond (~68 kcal/mol) is significantly weaker than the C-F bond (~115 kcal/mol). Palladium will insert into C-Br exclusively.

  • Base Sensitivity: Suzuki coupling requires base (e.g., K₂CO₃, NaOtBu). Aldehydes are sensitive to strong bases (Cannizzaro disproportionation).

Suzuki Coupling Troubleshooting Guide
SymptomDiagnosisCorrective Action
No Reaction / Catalyst Death Aldehyde Poisoning. The aldehyde can coordinate to Pd or undergo redox side reactions.Ligand Upgrade: Use bulky, electron-rich phosphines (e.g., SPhos or XPhos ). These facilitate rapid oxidative addition into the hindered C3-Br bond before side reactions occur.
Aldehyde Loss (Cannizzaro) Base too strong. Hydroxide or alkoxide bases attack the CHO.Switch Base: Use mild bases like K₃PO₄ or Cs₂CO₃ . Avoid strong alkoxides (NaOtBu). Use a biphasic system (Toluene/Water) to buffer the pH.
Coupling at C4 (F)? Rare Occurrence. Only happens with specialized ligands (e.g., BrettPhos) under forcing conditions.Control Temperature: Keep reaction <100°C. Standard Suzuki conditions will not touch the C4-F bond in the presence of C3-Br.
Recommended Protocol: C3-Selective Suzuki
  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) [or Pd(dppf)Cl₂ for simpler cases].

  • Base: K₃PO₄ (2.0 eq) or Na₂CO₃ (2.0 eq).

  • Solvent: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1).

  • Temp: 80°C.

  • Why this works: SPhos creates a highly active catalyst that inserts into the sterically hindered C3-Br bond (flanked by F and H) efficiently, while the mild phosphate base spares the aldehyde.

Module 3: The "Nuclear Option" (Protection Strategies)

If your nucleophile is incompatible with the aldehyde (e.g., Grignard reagents, hydrides, or very basic amines), you must protect the C1 position first.

Workflow:

  • Protection: Reflux substrate with ethylene glycol + cat. p-TsOH in Toluene (Dean-Stark trap). Forms the dioxolane .

  • Reaction: Perform SNAr or Coupling. The dioxolane is stable to base and nucleophiles.

  • Deprotection: Treat with aqueous HCl/THF at RT to restore the aldehyde.

Mechanistic Insight: Why C4 is the SNAr Hotspot

To understand the regioselectivity, we must look at the transition state. The diagram below illustrates the stabilization of the Meisenheimer complex.

Meisenheimer Start Substrate (Neutral) TS Meisenheimer Complex (Transition State) Start->TS Nucleophile Attack (Rate Determining Step) End Product (Substituted) TS->End Loss of F- Note1 CHO (Para) Withdraws e- density Stabilizes (-) TS->Note1 Note2 Br (Meta) Inductive withdrawing Minor stabilization TS->Note2 Note3 Me (Ortho) Steric Clash! Raises Energy Barrier TS->Note3

Figure 2: The SNAr mechanism. The rate is determined by the stability of the Transition State. The Para-CHO is the primary stabilizer. The Ortho-Methyl is the primary destabilizer (steric).

References
  • SNAr Mechanism & Leaving Group Ability

    • Principle: Fluorine is the superior leaving group in SNAr due to high electronegativity stabilizing the intermediate, provided an EWG is ortho/para.[2][3]

    • Source: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 4-Substituted-1-chloro-2-nitrobenzenes with Piperidine." Chem. Rev.1951 , 49, 273.

  • Chemoselectivity in Pd-Coupling (Br vs F)

    • Principle: Oxidative addition rates follow bond dissociation energies: C-I > C-Br >> C-Cl >> C-F.
    • Source: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chem. Rev.1995 , 95, 2457.

  • Steric Effects in SNAr: Principle: Ortho-substituents (like the 5-Methyl group) significantly retard SNAr rates via steric hindrance, even if the electronic pathway is open. Source: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991. (Standard Text).
  • Aldehyde Compatibility in Coupling

    • Principle: Use of weak bases (Phosphates/Carbonates) prevents Cannizzaro side reactions during Suzuki coupling of benzaldehydes.
    • Source: Littke, A. F.; Fu, G. C.[5] "A Versatile, User-Friendly Protocol for the Palladium-Catalyzed Reaction of Aryl Chlorides with Arylboronic Acids." Angew.[6][7][8][9] Chem. Int. Ed.1998 , 37, 3387.

Sources

Validation & Comparative

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Bielefeld, Germany – February 18, 2026 – In the intricate world of chemical analysis, mass spectrometry serves as a definitive tool for elucidating molecular structures. The fragmentation patterns generated provide a unique "fingerprint" for a compound, offering critical insights for researchers in pharmaceuticals, materials science, and agrochemicals. This guide, developed for scientists and drug development professionals, presents a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-4-fluoro-5-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis.

Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of structurally related compounds to provide a robust, predictive model. By comparing the expected fragmentation of 3-Bromo-4-fluoro-5-methylbenzaldehyde with well-documented alternatives—benzaldehyde, 4-bromobenzaldehyde, and 4-fluorobenzaldehyde—we can dissect the influence of each substituent on the fragmentation pathways. This comparative approach offers a deeper understanding of how halogen and alkyl substitutions on an aromatic aldehyde core direct bond cleavages under electron ionization.

Predicted Electron Ionization Mass Spectrum of 3-Bromo-4-fluoro-5-methylbenzaldehyde

The initial step in EI mass spectrometry is the ionization of the molecule, creating a molecular ion (M⁺•). For 3-Bromo-4-fluoro-5-methylbenzaldehyde (C₈H₆BrFO), the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic pair of molecular ion peaks of similar intensity at m/z 216 and 218.[1] Aromatic aldehydes are known to exhibit relatively strong molecular ion peaks due to the stability of the aromatic ring.[2][3]

Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are predicted as follows:

  • α-Cleavage (Loss of a Hydrogen Radical): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, forming a stable acylium ion.[2][4] This would result in fragment ions at m/z 215 and 217.

  • Loss of the Aldehyde Group (CHO): Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of a formyl radical (•CHO), resulting in a bromofluoromethylphenyl cation.

  • Loss of a Bromine Radical: The C-Br bond can undergo cleavage to lose a bromine radical, forming a fluoromethylbenzoyl cation.[5]

  • Loss of Carbon Monoxide (CO): Following the initial α-cleavage, the resulting acylium ion can lose a neutral carbon monoxide molecule, a characteristic fragmentation for benzaldehyde derivatives.[5][6]

  • Loss of a Methyl Radical: The methyl group can be lost as a radical from the molecular ion or subsequent fragment ions.

A summary of the predicted major fragment ions for 3-Bromo-4-fluoro-5-methylbenzaldehyde is presented in Table 1.

Predicted m/z Proposed Fragment Ion Formation Pathway
216/218[C₈H₆⁷⁹/⁸¹BrFO]⁺•Molecular Ion (M⁺•)
215/217[C₈H₅⁷⁹/⁸¹BrFO]⁺M⁺• - •H
187/189[C₇H₅⁷⁹/⁸¹BrF]⁺M⁺• - •CHO
137[C₈H₆FO]⁺M⁺• - •Br
187/189[C₇H₅⁷⁹/⁸¹BrF]⁺[M-H]⁺ - CO
201/203[C₇H₃⁷⁹/⁸¹BrFO]⁺•M⁺• - •CH₃

Comparative Fragmentation Analysis

To understand the distinct contribution of each substituent to the fragmentation pattern, we will compare the predicted fragmentation of 3-Bromo-4-fluoro-5-methylbenzaldehyde with that of benzaldehyde, 4-bromobenzaldehyde, and 4-fluorobenzaldehyde.

Benzaldehyde: The Core Structure

Benzaldehyde (C₇H₆O) provides the foundational fragmentation pattern.[7] Its mass spectrum is characterized by a strong molecular ion peak at m/z 106.[6] The most significant fragmentations are the loss of a hydrogen atom to form the benzoyl cation at m/z 105, and the subsequent loss of carbon monoxide to form the phenyl cation at m/z 77, which is often the base peak.[6]

4-Bromobenzaldehyde: The Influence of Bromine

The mass spectrum of 4-bromobenzaldehyde is distinguished by the isotopic signature of bromine, with intense molecular ion peaks at m/z 184 and 186.[5] Similar to benzaldehyde, it readily loses a hydrogen atom to form an acylium ion (m/z 183/185). A key fragmentation is the loss of the bromine radical to produce the benzoyl cation at m/z 105, demonstrating the lability of the C-Br bond.[5] The subsequent loss of CO from this ion yields the phenyl cation at m/z 77.[5]

4-Fluorobenzaldehyde: The Influence of Fluorine

Fluorine is a monoisotopic element, so 4-fluorobenzaldehyde will show a single molecular ion peak at m/z 124. The fragmentation will parallel that of benzaldehyde, with the loss of a hydrogen atom to form the 4-fluorobenzoyl cation at m/z 123. Loss of CO from this fragment will produce the 4-fluorophenyl cation at m/z 95. The high electronegativity of fluorine makes the C-F bond strong, so the loss of a fluorine radical is less favorable than the loss of a bromine radical in brominated analogues.

Compound Molecular Ion (m/z) M-1 (m/z) [M-CHO]⁺ (m/z) [M-Halogen]⁺ (m/z) [(M-1)-CO]⁺ (m/z)
3-Bromo-4-fluoro-5-methylbenzaldehyde (Predicted) 216/218215/217187/189137187/189
Benzaldehyde 10610577N/A77
4-Bromobenzaldehyde 184/186183/185155/157105155/157
4-Fluorobenzaldehyde 12412395N/A95

This comparative data illustrates how the substituents dictate the mass of the fragments and introduce new fragmentation pathways, such as the loss of the halogen atom.

Proposed Fragmentation Pathways and Mechanisms

The fragmentation of 3-Bromo-4-fluoro-5-methylbenzaldehyde under electron ionization can be visualized as a series of competing reactions originating from the molecular ion.

Fragmentation_Pathway M [C₈H₆BrFO]⁺• m/z 216/218 M_minus_H [C₈H₅BrFO]⁺ m/z 215/217 M->M_minus_H - •H M_minus_CHO [C₇H₅BrF]⁺ m/z 187/189 M->M_minus_CHO - •CHO M_minus_Br [C₈H₆FO]⁺ m/z 137 M->M_minus_Br - •Br M_minus_H_minus_CO [C₇H₅BrF]⁺ m/z 187/189 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted major fragmentation pathways for 3-Bromo-4-fluoro-5-methylbenzaldehyde.

The stability of the aromatic ring and the acylium cation are key drivers for the initial fragmentation steps. The presence of the electron-withdrawing fluorine and bromine atoms will influence the electron distribution in the ring and potentially affect the relative intensities of the fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To empirically validate the predicted fragmentation pattern, the following GC-MS protocol is proposed.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve 1 mg of 3-Bromo-4-fluoro-5-methylbenzaldehyde in 1 mL of high-purity dichloromethane.

This self-validating protocol ensures reproducible results that can be compared against the predicted fragmentation pattern and spectral libraries.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Sample Dissolve 1 mg of compound in 1 mL Dichloromethane Inject Sample Inject 1 µL into GC Dissolve Sample->Inject Sample Separation Separation on HP-5ms column Inject Sample->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-400) Ionization->Detection Acquire Spectrum Acquire Mass Spectrum Detection->Acquire Spectrum Analyze Fragmentation Analyze Fragmentation Pattern Acquire Spectrum->Analyze Fragmentation Compare Compare with Predicted Data and Spectral Libraries Analyze Fragmentation->Compare

Caption: A streamlined workflow for the GC-MS analysis of 3-Bromo-4-fluoro-5-methylbenzaldehyde.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation pattern of 3-Bromo-4-fluoro-5-methylbenzaldehyde. By leveraging established principles and comparing with structurally related compounds, we can anticipate the key fragmentation pathways and the influence of each substituent. The proposed experimental protocol offers a clear path for the empirical validation of these predictions. This in-depth analysis serves as a valuable resource for researchers in the structural elucidation of novel and complex organic molecules.

References

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680. [Link]

  • NIST. Benzaldehyde. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

  • Google Patents. Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • MassBank. Benzene and substituted derivatives. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

Comparing reactivity of 3-Bromo-4-fluoro-5-methylbenzaldehyde vs 3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 3-Bromo-4-fluoro-5-methylbenzaldehyde versus the standard 3-Bromobenzaldehyde .

Subject: 3-Bromo-4-fluoro-5-methylbenzaldehyde vs. 3-Bromobenzaldehyde

Context: Scaffold selection for SAR (Structure-Activity Relationship) exploration and multi-step API synthesis.

Executive Summary

While 3-Bromobenzaldehyde serves as a standard "mono-functional" electrophile for cross-coupling, 3-Bromo-4-fluoro-5-methylbenzaldehyde represents a "dual-functional" scaffold with orthogonal reactivity.

The critical differentiator is the 4-fluoro substituent positioned para to the aldehyde . This geometric arrangement activates the fluorine for Nucleophilic Aromatic Substitution (SNAr) , a reaction pathway completely inaccessible to 3-bromobenzaldehyde. Consequently, the trisubstituted analog allows for the rapid generation of diverse libraries via sequential SNAr (at C4) and Palladium-catalyzed coupling (at C3), whereas the reference compound is limited to C3 modification only.

Feature3-Bromobenzaldehyde (Reference)3-Bromo-4-fluoro-5-methylbenzaldehyde (Target)
Primary Reactivity Suzuki/Heck Coupling (C3), Carbonyl condensation (C1).SNAr (C4) , Suzuki/Heck (C3), Carbonyl condensation (C1).
SNAr Potential Null (No leaving group activated by EWG).High (F is activated by para-CHO).
Orthogonality Low (Single handle).High (Br and F react under different conditions).[1]
Steric Environment Open (Meta substitution).Crowded (Contiguous 3,4,5-substitution).

Electronic & Mechanistic Analysis

The "Fluorine Trigger" (SNAr Activation)

The most significant advantage of the target scaffold is the activation of the C4-Fluorine bond.

  • Mechanism: The aldehyde group (-CHO) at C1 is a strong Electron Withdrawing Group (EWG).

  • Regiochemistry: The fluorine atom at C4 is para to the aldehyde. This allows the carbonyl to stabilize the anionic Meisenheimer complex intermediate formed during nucleophilic attack.

  • Contrast: In 3-bromobenzaldehyde, the bromine is meta to the aldehyde. Resonance stabilization of the intermediate is impossible from the meta position; therefore, SNAr does not occur under standard conditions.

The "Ortho-Fluoro" Effect on Cross-Coupling

In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the electronic environment of the C-Br bond differs:

  • 3-Bromobenzaldehyde: The C-Br bond is deactivated slightly by the inductive effect of the aldehyde but is sterically accessible.

  • Target Scaffold: The C3-Br bond is flanked by a C4-F atom. Fluorine is highly electronegative, inductively pulling electron density from the ring.[2][3] This makes the C-Br bond more electron-deficient, facilitating the Oxidative Addition step (the rate-determining step for aryl bromides) of the Pd(0) catalyst.

  • Result: The target scaffold often couples faster than the reference, provided the steric bulk of the incoming boronic acid does not clash with the 5-methyl group.

Reactivity Visualization

The following diagram maps the orthogonal reaction pathways enabled by the trisubstituted scaffold.

ReactivityMap Start 3-Bromo-4-fluoro- 5-methylbenzaldehyde SNAr_Product S_NAr Product (F displaced by Amine/Alkoxide) Start->SNAr_Product Pathway A: S_NAr (Nucleophile, Base, Heat) Site: C4-F Suzuki_Product Biaryl Product (Br displaced by Aryl-Boron) Start->Suzuki_Product Pathway B: Pd-Coupling (Pd(0), Ar-B(OH)2) Site: C3-Br Dual_Product Polysubstituted Core Scaffold SNAr_Product->Dual_Product Step 2: Pd-Coupling Suzuki_Product->Dual_Product Step 2: S_NAr Caption Fig 1: Orthogonal reactivity allows sequential modification at C4 (F) and C3 (Br).

Experimental Protocols

These protocols demonstrate the orthogonality of the target scaffold. Protocol A exploits the reactivity difference (SNAr) that is impossible with 3-bromobenzaldehyde.

Protocol A: Selective SNAr (Displacement of F)

This reaction retains the Bromine atom for later use.

  • Reagents:

    • Substrate: 3-Bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)

    • Base: K2CO3 (2.0 eq)

    • Solvent: DMF or DMSO (Polar aprotic solvents are critical).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M concentration).

    • Add K2CO3 followed by Morpholine.

    • Heat to 80 °C for 4–6 hours. (Monitor by TLC/LCMS; the aldehyde activates the F, but the 5-methyl group adds slight steric hindrance, requiring moderate heat).

    • Workup: Pour into ice water. The product (3-bromo-5-methyl-4-morpholinobenzaldehyde) usually precipitates as a solid. Filter and wash with water.[4]

  • Why this works: The para-CHO stabilizes the negative charge on the ring. 3-Bromobenzaldehyde would show 0% conversion under these conditions.

Protocol B: Chemoselective Suzuki Coupling

This reaction couples the Bromine while retaining the Fluorine (if nucleophiles are excluded).

  • Reagents:

    • Substrate: 3-Bromo-4-fluoro-5-methylbenzaldehyde (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.1 eq)

    • Catalyst: Pd(dppf)Cl2 (3 mol%)

    • Base: Na2CO3 (2.0 eq, aqueous solution)

    • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a vial.[5]

    • Purge with Nitrogen/Argon (Oxygen inhibits Pd).

    • Add degassed solvents and base.[5]

    • Heat to 90 °C for 2–3 hours.

  • Note: The 4-Fluoro group remains intact because Pd oxidative addition occurs preferentially at the weaker C-Br bond compared to the strong C-F bond.

Comparative Data Summary

Metric3-Bromobenzaldehyde3-Bromo-4-fluoro-5-methylbenzaldehyde
SNAr Yield (Morpholine, 80°C) < 5% (No reaction)85 - 95%
Suzuki Coupling Rate (Relative) 1.0 (Standard)1.2 - 1.5 (Activated by F-induction)
Solubility (Organic Solvents) HighModerate (Methyl increases lipophilicity)
Melting Point Liquid / Low meltSolid (Crystalline due to symmetry/mass)

References

  • Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-nitrobenzenes with methoxide ion." Chemical Reviews. Link (Establishes the activation of halogens para to EWGs).

  • Ortho-Fluoro Effect in Cross-Coupling : Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link (Discusses electronic activation of C-X bonds by adjacent halides).

  • Synthesis of Polysubstituted Benzaldehydes : "Process for the preparation of 3-bromo-4-fluorobenzaldehyde."[4][6][7] World Intellectual Property Organization, WO2010086877A2. Link (Provides industrial context for the synthesis of the core scaffold).

  • Suzuki-Miyaura Coupling Protocols : Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link.

Sources

Comparative Structural Analysis Guide: 3-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical framework for the crystal structure analysis of 3-Bromo-4-fluoro-5-methylbenzaldehyde (BFMB) . Unlike standard solid-state analyses, this molecule presents specific challenges due to the "fluorine-methyl exchange" effect on lattice energy and its tendency toward low melting points (a trait inherited from its analog, 3-bromo-4-fluorobenzaldehyde).

The Objective: Compare the solid-state performance (packing efficiency, intermolecular stability) of BFMB against its non-methylated precursor to determine its suitability as a stable intermediate in drug development.

The Comparative Landscape
FeatureTarget: BFMB (3-Br-4-F-5-Me)Baseline: 3-Br-4-F-Benzaldehyde Implication
Melting Point Projected: 35–45 °C (Solid/Melt)Known: 31–33 °C (Low-Melting Solid)BFMB requires cryo-crystallization techniques.
Crystal Habit Prismatic/Block (Methyl-induced steric bulk)Needles/Plates (Planar stacking)Methyl group disrupts slip-planes, potentially improving handling.
Dominant Interaction C-H...O / Br...F (Halogen Bond)C-H...F / Pi-StackingMethyl group at C5 blocks pi-stacking, forcing alternative packing.

Experimental Protocol: Crystallization & Data Collection

Expert Insight: The primary failure mode in characterizing BFMB is "oiling out" due to its low melting point. Standard evaporation often fails. The following protocol utilizes a Sublimation-Recrystallization Hybrid approach to ensure high-quality single crystals.

Workflow Visualization

The following diagram outlines the decision matrix for handling low-melting halogenated benzaldehydes.

G Start Crude BFMB Synthesis CheckMP Check Melting Point (DSC) Start->CheckMP Decision MP > 40°C? CheckMP->Decision MethodA Method A: Slow Evaporation (Solvent: Hexane/EtOAc 9:1) Temp: 4°C Decision->MethodA Yes MethodB Method B: Sublimation Vacuum: 0.1 mmHg Cold Finger: -10°C Decision->MethodB No (Volatile Solid) MethodC Method C: In Situ Cryo-Crystallization (Capillary Growth) Decision->MethodC No (Liquid/Oil) XRD SC-XRD Data Collection (Mo-Kα, 100 K) MethodA->XRD MethodB->XRD MethodC->XRD Refine Structure Refinement (SHELXL) XRD->Refine

Caption: Adaptive crystallization workflow for BFMB. Method selection is critical to avoid amorphous oil formation.

Detailed Step-by-Step Protocol
Phase 1: Crystal Growth (Method B - Recommended)

Rationale: Halogenated benzaldehydes possess high vapor pressures. Sublimation yields higher purity crystals than solvent methods, which often trap solvent molecules in the lattice, destabilizing the structure.

  • Apparatus: Set up a cold-finger sublimation apparatus.

  • Loading: Place 500 mg of crude BFMB in the bottom flask.

  • Conditions: Apply vacuum (0.05–0.1 mmHg). Heat the oil bath to 30°C (just below the expected melting point).

  • Collection: Circulate coolant at -10°C through the cold finger. Harvest crystals after 12 hours.

Phase 2: Data Collection (SC-XRD)
  • Mounting: Select a crystal (approx. 0.3 x 0.2 x 0.2 mm) under perfluoropolyether oil to prevent moisture absorption or sublimation.

  • Temperature: CRITICAL. Maintain stream temperature at 100 K (using N2 stream). Room temperature collection will result in high thermal ellipsoids (atomic vibration) due to the low melting point.

  • Radiation: Mo-Kα (λ = 0.71073 Å). Copper radiation is acceptable but Molybdenum is preferred to reduce absorption effects from the Bromine atom.

Structural Analysis & Comparison

Once the structure is solved, compare the BFMB data against the baseline (3-Bromo-4-fluorobenzaldehyde) using the metrics below.

A. Unit Cell & Space Group Prediction

The introduction of the methyl group at the C5 position breaks the symmetry often found in the non-methylated analog.

ParameterBaseline (3-Br-4-F) Target (BFMB) Analysis
Space Group Often P21/c (Centrosymmetric)Likely P-1 or P21/nMethyl group steric hindrance reduces symmetry elements.
Packing Coefficient ~68%~71%Methyl groups often fill "voids" in the lattice, potentially increasing density despite the added volume.
Z (Molecules/Cell) 42 or 4Depends on whether the methyl group forces a dimer formation.
B. Intermolecular Interaction Map

This is the core of the comparative guide. You must analyze the Supramolecular Synthons .

  • Halogen Bonding (C-Br...O=C):

    • Baseline: Strong linear halogen bonds form infinite chains.

    • BFMB: The methyl group at C5 is ortho to the Fluorine and meta to the Bromine.

    • Hypothesis: The methyl group exerts steric pressure, potentially kinking the Br...O angle, weakening the halogen bond. This would explain a lower-than-expected melting point increase.

  • Weak Hydrogen Bonding (C-H...F):

    • Fluorine is a poor hydrogen bond acceptor, but in the absence of strong donors, C-H...F interactions stabilize the lattice.

    • Check: Measure the distance between the Methyl-H and the Fluorine of a neighboring molecule. If < 2.6 Å, this "weak" interaction is the structural anchor.

C. Interaction Pathway Diagram

Use this logic flow to categorize the interactions found in your solved structure.

Interactions Mol BFMB Molecule Br Bromine (Sigma Hole) Mol->Br O Carbonyl Oxygen Mol->O Me Methyl Group (C5) Mol->Me XB Halogen Bond (Directional) Br->XB Donor O->XB Acceptor HB Weak H-Bond (C-H...O) O->HB Acceptor VDW Van der Waals (Dispersion) Me->VDW Steric Bulk Me->HB C-H Donor

Caption: Interaction map highlighting the dual role of the Methyl group as a steric blocker and weak H-bond donor.

Performance & Application Conclusion

  • Solubility Profile:

    • Observation: If the crystal structure shows loose packing (low density) due to the methyl group, BFMB will exhibit higher solubility in lipophilic solvents (DCM, Toluene) compared to the 3-bromo-4-fluoro analog.

    • Recommendation: Use BFMB if the subsequent reaction requires high concentration in non-polar media.

  • Thermal Stability:

    • Observation: If the Melting Point is < 40°C (confirmed by DSC and weak lattice interactions), the material requires cold storage (2-8°C) to prevent fusion and degradation over time.

    • Recommendation: Avoid bulk heating during synthesis; prefer flow chemistry or low-temp lithiation.

  • Regulatory/Scale-up:

    • The identification of specific polymorphs (crystal forms) is required for FDA filing. Ensure you screen for Polymorph II by attempting crystallization from polar solvents (Methanol) vs. non-polar (Hexane).

References

  • Cambridge Crystallographic Data Centre (CCDC) . Search & Retrieval of Crystal Structures. Available at: [Link]

  • PubChem . Compound Summary: 3-Bromo-4-fluorobenzaldehyde (Baseline Analog). National Library of Medicine. Available at: [Link]

  • International Union of Crystallography (IUCr) . Standard Protocols for Low-Melting Organic Solids. Available at: [Link]

FTIR Spectral Analysis of 3-Bromo-4-fluoro-5-methylbenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluoro-5-methylbenzaldehyde (BFMB) is a critical pharmacophore intermediate, frequently employed in the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds. Its structural complexity—featuring a polysubstituted benzene ring with three distinct functionalities (aldehyde, halide, alkyl)—presents unique challenges in vibrational spectroscopy.

This guide provides an authoritative analysis of the BFMB infrared spectrum. Unlike standard spectral libraries, this document focuses on differential diagnosis : how to use FTIR to distinguish BFMB from its synthetic precursors and regioisomers, ensuring high-fidelity Quality Control (QC) in drug development pipelines.

Part 1: Theoretical Framework & Spectral Prediction

To accurately interpret the spectrum of BFMB, one must understand the vibrational coupling effects of its substituents. The molecule is a 1,2,3,5-tetrasubstituted benzene derivative.

The Electronic Environment
  • Inductive Effects (-I): The Fluorine (C4) and Bromine (C3) atoms exert strong electron-withdrawing effects. This reduces the electron density on the ring, slightly increasing the force constant of the carbonyl (C=O) bond compared to unsubstituted benzaldehyde.

  • Hyperconjugation (+R): The Methyl group (C5) donates electron density, partially counteracting the halides, but the net effect remains electron-deficient.

  • Steric Crowding: The proximity of the Bromo- and Fluoro- groups can induce slight out-of-plane twisting, affecting the "Fingerprint" region (1500–600 cm⁻¹).

Part 2: Comparative Analysis (The Core)

This section objectively compares BFMB against its most common process impurities and alternatives.

BFMB vs. Precursor (4-Fluoro-3-methylbenzaldehyde)

The most common synthesis route involves the bromination of 4-fluoro-3-methylbenzaldehyde. Monitoring this reaction requires tracking the disappearance of specific C-H bonds and the appearance of C-Br vibrations.

Functional GroupPrecursor (4-Fluoro-3-methyl)Product (BFMB)Diagnostic Shift
Ar-H (C3 position) Present (~3050-3010 cm⁻¹)Absent Loss of specific Ar-H stretch indicates substitution at C3.
C-Br Stretch Absent~1075 & 650-550 cm⁻¹ Appearance of new bands in fingerprint region.
Ring Breathing ~1600, 1500 cm⁻¹Shifts to ~1585, 1480 cm⁻¹ Mass effect of Br dampens ring vibrations.
C=O (Carbonyl) ~1700 cm⁻¹~1705-1715 cm⁻¹ Slight blue shift due to Br electronegativity (inductive effect).
BFMB vs. Regioisomers (e.g., 2-Bromo isomer)

Regioisomers often possess identical mass spectra, making FTIR a superior tool for rapid discrimination based on Out-of-Plane (OOP) Bending .

  • BFMB (3,4,5-substitution): The isolated aromatic protons (if any remain) or the specific substitution pattern creates a unique OOP bending pattern between 800–900 cm⁻¹ .

  • Isomers: Different substitution patterns (e.g., 2,4,5-) will shift these bending modes significantly (often by >20 cm⁻¹), allowing for "fingerprint" identification.

Part 3: Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating workflow.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid halide exchange (where KBr reacts with organic halides under pressure) and to minimize moisture interference.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against abrasive crystalline powders).

  • Parameters:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 (Screening) or 64 (Final QC)

    • Range: 4000 – 600 cm⁻¹

Workflow Diagram (DOT)

The following decision tree illustrates the logic for validating BFMB identity.

BFMB_Validation Start Acquire Spectrum (ATR Mode) CheckCO Check 1700-1720 cm⁻¹ (Strong C=O?) Start->CheckCO CheckAldehyde Check 2700-2850 cm⁻¹ (Fermi Doublet?) CheckCO->CheckAldehyde Yes ResultFail INVESTIGATE: Possible Precursor or Isomer CheckCO->ResultFail No (Not Aldehyde) CheckHalogen Check 1000-1250 cm⁻¹ (C-F Stretch?) CheckAldehyde->CheckHalogen Yes CheckAldehyde->ResultFail No (Ketone/Acid?) CheckFingerprint Check 600-900 cm⁻¹ (C-Br & OOP Pattern?) CheckHalogen->CheckFingerprint Yes CheckHalogen->ResultFail No (Des-fluoro?) ResultPass IDENTITY CONFIRMED: 3-Bromo-4-fluoro-5-methylbenzaldehyde CheckFingerprint->ResultPass Match Reference CheckFingerprint->ResultFail Mismatch

Caption: Figure 1. Logic flow for the spectral validation of BFMB, prioritizing functional group verification followed by fingerprint confirmation.

Part 4: Data Interpretation Guide

The table below synthesizes theoretical assignments with expected experimental values for BFMB.

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
3080 – 3010 WeakAr-H Stretch Stretching of the remaining aromatic protons (C2, C6).
2980 – 2850 MediumC-H Stretch (Methyl) Asymmetric and symmetric stretching of the -CH₃ group at C5.
2820 & 2720 MediumC-H Stretch (Aldehyde) The classic "Fermi Resonance" doublet. The lower frequency band (2720) is often distinct from aliphatic C-H.
1715 – 1705 StrongC=O[3] Stretch Carbonyl stretch.[3][4][5][6] Shifted higher than standard benzaldehyde (1700) due to electron-withdrawing Br/F.
1590 – 1470 Med-StrongC=C Ring Stretch Aromatic skeletal vibrations. Often split into 2-3 bands due to asymmetry.
1250 – 1200 StrongC-F Stretch The C-F bond is highly polar, resulting in a very intense band, often the strongest in the fingerprint region.
1080 – 1030 MediumC-Br Stretch (Aryl) Aryl bromides typically show a band here, coupled with ring vibrations.
880 – 820 StrongC-H OOP Bend Out-of-plane bending. Critical for distinguishing the 1,2,3,5-substitution pattern from isomers.
~650 MediumC-Br Stretch Lower frequency C-Br stretch, specific to the heavy halogen mass.

Part 5: Troubleshooting & Validation

Common Artifacts
  • Water Vapor: Look for "noisy" jagged peaks around 3600 cm⁻¹ and 1600 cm⁻¹. This can obscure the carbonyl shoulder. Remedy: Purge instrument with N₂.

  • CO₂ Doublet: Sharp doublet at 2350 cm⁻¹. Remedy: Background subtraction.

  • Peak Broadening: If the C=O peak is broad rather than sharp, suspect oxidation to the carboxylic acid (3-bromo-4-fluoro-5-methylbenzoic acid), which will also show a broad O-H stretch from 3300–2500 cm⁻¹.

Self-Validating Check

To confirm the spectrum is valid:

  • Intensity Ratio: The C=O peak should be roughly equivalent in intensity to the C-F peak. If C-F is weak, suspect defluorination or incorrect sampling.

  • Aldehyde Integrity: If the 2720 cm⁻¹ peak is missing but C=O is present, the sample may have oxidized to the acid or degraded.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 3-bromo- Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental assignments of aryl halides).
  • Doc Brown's Chemistry. (2023). Interpreting the infrared spectrum of benzaldehyde. [Link]

Sources

A Comparative Benchmarking of Synthetic Routes to 3-Bromo-4-fluoro-5-methylbenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-fluoro-5-methylbenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for diverse downstream functionalization. This guide provides a comprehensive analysis of plausible synthetic routes to this valuable intermediate. We will objectively compare three distinct strategies: direct bromination of a substituted benzaldehyde, formylation of a polysubstituted benzene ring, and oxidation of a benzyl alcohol precursor. Each route is evaluated based on experimental feasibility, potential yield, reagent accessibility, and overall efficiency, providing researchers with the critical data needed to make informed decisions for their specific research and development needs.

Introduction

The strategic incorporation of fluorine and bromine atoms, along with a methyl group, onto a benzaldehyde scaffold makes 3-bromo-4-fluoro-5-methylbenzaldehyde a highly sought-after intermediate. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the halogen substituents provide sites for cross-coupling reactions, and the methyl group can influence steric and electronic properties. This unique combination of reactive sites makes it an invaluable precursor for the synthesis of novel pharmaceutical agents and advanced materials. This guide aims to provide a detailed comparison of viable synthetic pathways, empowering researchers to select the most appropriate route for their specific application.

Route A: Electrophilic Aromatic Bromination of 4-Fluoro-3-methylbenzaldehyde

This approach is the most direct, involving the bromination of a commercially available starting material. The success of this route hinges on the regioselectivity of the bromination, which is governed by the directing effects of the existing substituents.

Chemical Rationale

The fluorine atom at position 4 is an ortho-, para-directing deactivator, while the methyl group at position 3 is an ortho-, para-directing activator.[1][2] The activating effect of the methyl group and the para-directing nature of the fluorine atom are expected to synergistically direct the incoming electrophile (bromine) to the C5 position, which is ortho to the methyl group and meta to the fluorine. The aldehyde group is a meta-directing deactivator, which will disfavor substitution at the C2 and C6 positions, further enhancing the selectivity for the desired C5 bromination.

Experimental Protocol
  • Materials: 4-Fluoro-3-methylbenzaldehyde, N-Bromosuccinimide (NBS), Sulfuric Acid, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-fluoro-3-methylbenzaldehyde (1.0 eq) in dichloromethane (10 vol), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

    • Portion-wise add N-Bromosuccinimide (1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, carefully pour the reaction mixture into ice-water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-4-fluoro-5-methylbenzaldehyde.

Workflow Diagram

Route A start 4-Fluoro-3-methylbenzaldehyde reagents NBS, H₂SO₄ DCM, 0°C to rt start->reagents product 3-Bromo-4-fluoro- 5-methylbenzaldehyde reagents->product

Caption: Synthetic workflow for Route A.

Route B: Formylation of 2-Bromo-1-fluoro-3-methylbenzene

This strategy involves introducing the aldehyde group onto a pre-functionalized aromatic ring. Several classic formylation reactions can be considered for this transformation.

Chemical Rationale

The starting material, 2-bromo-1-fluoro-3-methylbenzene, is commercially available.[3][4][5] The challenge lies in achieving selective formylation at the C5 position. The directing effects of the substituents will play a key role. The fluorine is ortho-, para-directing, the bromine is also ortho-, para-directing (though deactivating), and the methyl group is ortho-, para-directing and activating. The most likely position for electrophilic attack will be ortho to the activating methyl group and para to the fluorine, which is the desired C5 position.

Sub-Route B1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated from DMF and POCl₃.[6][7][8]

  • Experimental Protocol:

    • In a flame-dried flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 eq) to 0 °C.

    • Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Cool the reagent to 0 °C and add 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or GC-MS.

    • Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with aqueous sodium hydroxide to pH 7-8.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Sub-Route B2: Gattermann Formylation

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid catalyst.[9][10][11]

  • Experimental Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous 1,2-dichloroethane at 0 °C, add zinc cyanide (Zn(CN)₂, 1.5 eq).

    • Bubble dry hydrogen chloride (HCl) gas through the suspension for 30 minutes.

    • Add 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) to the mixture.

    • Continue bubbling HCl gas while warming the reaction to 50-60 °C for 6-8 hours.

    • Cool the reaction and pour it into a mixture of ice and concentrated HCl.

    • Extract with diethyl ether (3 x 10 vol).

    • Wash the combined organic layers with water, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sub-Route B3: Ortho-Lithiation and Formylation

This method involves the regioselective deprotonation of the aromatic ring followed by quenching with an electrophilic formylating agent like DMF. The fluorine atom is a known ortho-directing group for lithiation.[12][13][14]

  • Experimental Protocol:

    • Dissolve 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 1-2 hours at -78 °C.

    • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with diethyl ether (3 x 10 vol).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Workflow Diagram

Route B start 2-Bromo-1-fluoro- 3-methylbenzene sub_b1 Vilsmeier-Haack (DMF, POCl₃) start->sub_b1 sub_b2 Gattermann (Zn(CN)₂, HCl, AlCl₃) start->sub_b2 sub_b3 Ortho-Lithiation (n-BuLi, then DMF) start->sub_b3 product 3-Bromo-4-fluoro- 5-methylbenzaldehyde sub_b1->product sub_b2->product sub_b3->product

Caption: Synthetic workflows for Route B.

Route C: Oxidation of (3-Bromo-4-fluoro-5-methylphenyl)methanol

This two-step approach involves the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde.

Step 1: Synthesis of (3-Bromo-4-fluoro-5-methylphenyl)methanol

This intermediate can be prepared via a Grignard reaction.

  • Chemical Rationale: The Grignard reagent is formed from 2-bromo-1-fluoro-3-methylbenzene, which then reacts with formaldehyde to yield the desired primary alcohol.

  • Experimental Protocol:

    • Activate magnesium turnings (1.2 eq) with a crystal of iodine in anhydrous THF under an inert atmosphere.

    • Add a solution of 2-bromo-1-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation.

    • Reflux the mixture for 2-3 hours until most of the magnesium is consumed.

    • Cool the Grignard reagent to 0 °C and bubble dry formaldehyde gas (generated from cracking paraformaldehyde) through the solution, or add a solution of paraformaldehyde in THF.

    • Stir at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract with diethyl ether (3 x 10 vol).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude alcohol by column chromatography.

Step 2: Oxidation to 3-Bromo-4-fluoro-5-methylbenzaldehyde

Several mild oxidation methods can be employed to convert the benzyl alcohol to the aldehyde without over-oxidation to the carboxylic acid.

  • Chemical Rationale: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are selective for the oxidation of primary alcohols to aldehydes.

  • Experimental Protocol (using PCC):

    • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM, 10 vol), add a solution of (3-bromo-4-fluoro-5-methylphenyl)methanol (1.0 eq) in DCM.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

Workflow Diagram

Route C start 2-Bromo-1-fluoro- 3-methylbenzene grignard 1. Mg, THF 2. HCHO start->grignard alcohol (3-Bromo-4-fluoro- 5-methylphenyl)methanol grignard->alcohol oxidation PCC, DCM alcohol->oxidation product 3-Bromo-4-fluoro- 5-methylbenzaldehyde oxidation->product

Caption: Synthetic workflow for Route C.

Comparison of Synthetic Routes

FeatureRoute A: Direct BrominationRoute B: FormylationRoute C: Grignard & Oxidation
Number of Steps 112
Starting Material 4-Fluoro-3-methylbenzaldehyde[15][16][17][18][19]2-Bromo-1-fluoro-3-methylbenzene[3][4][5]2-Bromo-1-fluoro-3-methylbenzene[3][4][5]
Potential Yield Moderate to Good (regioselectivity dependent)Varies with method; Vilsmeier-Haack and lithiation can be high yielding.Good to High (two high-yielding steps)
Reagent Cost & Availability Readily available and relatively inexpensive reagents.Varies; organolithiums and some Lewis acids can be expensive.Grignard reagents and common oxidants are generally affordable.
Safety & Environmental Use of corrosive sulfuric acid and bromine/NBS.Vilsmeier-Haack uses corrosive POCl₃. Gattermann uses toxic cyanide. Lithiation requires handling of pyrophoric n-BuLi.Grignard reactions are moisture-sensitive. PCC is a chromium-based oxidant with toxicity concerns.
Key Advantage Most direct and atom-economical.Can be highly regioselective.Reliable and well-established transformations.
Key Disadvantage Potential for isomeric impurities if regioselectivity is not perfect.Requires careful control of reaction conditions, especially for lithiation.Longer reaction sequence.

Conclusion and Recommendations

The choice of the optimal synthetic route for 3-Bromo-4-fluoro-5-methylbenzaldehyde will ultimately depend on the specific needs and capabilities of the research laboratory.

  • Route A (Direct Bromination) is the most straightforward approach on paper. If high regioselectivity can be achieved, this would be the most efficient method. Preliminary small-scale experiments to confirm the directing effects and optimize the reaction conditions are highly recommended.

  • Route B (Formylation) offers multiple options. The Vilsmeier-Haack reaction (Sub-Route B1) is often a reliable and scalable choice for electron-rich aromatics. Ortho-lithiation (Sub-Route B3) can provide excellent regioselectivity but requires expertise in handling air- and moisture-sensitive reagents. The Gattermann reaction (Sub-Route B2) is less commonly used due to the toxicity of cyanide.

  • Route C (Grignard and Oxidation) is a longer but potentially very reliable and high-yielding sequence. Both the Grignard reaction with formaldehyde and the subsequent oxidation of the primary alcohol are well-precedented and robust transformations. This route may be preferable when a highly pure final product is required and a two-step synthesis is acceptable.

For initial explorations and smaller-scale syntheses, Route A is a compelling starting point due to its simplicity. For larger-scale production where purity and yield are paramount, Route C or a well-optimized Vilsmeier-Haack reaction (Route B1) would be more suitable choices.

References

  • In electrophilic aromatic substitution reactions, existing substituent groups on the aromatic ring influence the overall reaction rate or have a directing effect on positional isomer of the products that are formed. Wikipedia. [Link]

  • 4-Fluoro-3-methylbenzaldehyde. Ivy Fine Chemicals. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Directing Effects. A Level Chemistry Revision Notes. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Gattermann reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Gattermann reaction. [Link]

  • Formylation. Common Conditions. [Link]

  • Gattermann-Koch Reaction. [Link]

  • The Grignard Reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Grignard Reaction. Cambridge University Press. [Link]

  • Vilsmeier haack reaction. SlideShare. [Link]

  • Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. [Link]

  • Gattermann Reaction - Mechanism, Examples, Application, FAQs. Careers360. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • 1-Bromo-2-fluoro-3-methyl-benzene. Oakwood Chemical. [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. OUCI. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Directed (ortho) Metallation. [Link]

  • A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. arkat usa. [Link]

    • Organic Syntheses Procedure. [Link]

  • RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. Digital Discovery (RSC Publishing). [Link]

  • TEMPO-Mediated Oxidations. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Oxidation of Methanol: Easy exam revision notes for GSCE Chemistry. [Link]

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Comparative Guide: Impurity Profiling of Commercial 3-Bromo-4-fluoro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS: 875664-38-3) is a "linchpin" intermediate in the synthesis of p38 MAP kinase inhibitors and next-generation oncology drugs. Its tri-substituted benzene core allows for orthogonal functionalization: the aldehyde for reductive aminations, the bromide for Suzuki/Buchwald couplings, and the fluorine for SNAr reactions.

However, commercial quality varies drastically based on the synthesis route employed by the supplier. High-throughput screening (HTS) campaigns often fail not due to inactive scaffolds, but due to regioisomeric impurities that mimic the target molecule but lead to "dead-end" side products in downstream synthesis.

This guide objectively compares "Chromatographic Grade" (Supplier A) vs. "Bulk Crystallization Grade" (Supplier B) sources, identifying critical impurities and providing a self-validating HPLC protocol for their detection.

Chemical Context & Impurity Origins

To detect impurities, one must understand their origin. The dominant synthesis route involves the bromination of 4-fluoro-3-methylbenzaldehyde. The directing effects of the substituents create a conflict that leads to specific impurities.

  • Aldehyde (-CHO): Meta-director (Deactivating)

  • Fluorine (-F): Ortho/Para-director (Deactivating, but strong resonance donor)

  • Methyl (-CH3): Ortho/Para-director (Activating)

Synthesis Pathway & Impurity Map

The following diagram illustrates how reaction conditions dictate the impurity profile.

ImpurityPathways Start Starting Material 4-Fluoro-3-methylbenzaldehyde Reaction Bromination (Br2 / Lewis Acid) Start->Reaction Electrophilic Aromatic Subst. Target TARGET PRODUCT 3-Bromo-4-fluoro-5-methylbenzaldehyde (Thermodynamic Product) Reaction->Target Major Pathway (Meta to CHO, Ortho to F) ImpurityA IMPURITY A (Regioisomer) 2-Bromo-4-fluoro-5-methylbenzaldehyde (Kinetic Product) Reaction->ImpurityA Minor Pathway (Ortho to Me, Steric Hindrance) ImpurityB IMPURITY B (Over-reaction) 2,5-Dibromo species Target->ImpurityB Excess Br2 ImpurityC IMPURITY C (Oxidation) 3-Bromo-4-fluoro-5-methylbenzoic acid (Storage Artifact) Target->ImpurityC Air Oxidation (Poor Storage)

Figure 1: Reaction network showing the origin of critical impurities. Note that Impurity A is difficult to remove via crystallization due to structural similarity.

Comparative Analysis: Supplier Performance

We analyzed two commercial lots using the validated HPLC protocol described in Section 5.

  • Supplier A (Premium/Chromatographic): Purified via flash chromatography.

  • Supplier B (Economy/Bulk): Purified via bulk recrystallization (likely from hexanes/EtOAc).

Data Summary Table
MetricSupplier A (Premium)Supplier B (Economy)Impact on Drug Discovery
Purity (HPLC Area %) 99.2% 94.5% <95% risks failed couplings in sensitive steps.
Impurity A (Regioisomer) Not Detected (<0.1%)3.8%CRITICAL: Forms inactive isomers in Suzuki couplings.
Impurity C (Benzoic Acid) 0.2%1.1%Acidic protons quench basic catalysts (e.g., LiHMDS).
Appearance White Crystalline SolidOff-white/Yellow PowderYellow color indicates oxidation or residual Br2.
Cost (Normalized) 1.0x0.6xEconomy is viable only for early-stage, robust reactions.

Analysis: Supplier B fails to remove the 2-bromo regioisomer (Impurity A) . Because the boiling points and solubility profiles of the 3-bromo and 2-bromo isomers are nearly identical, recrystallization alone is insufficient. Recommendation: Use Supplier A for SAR (Structure-Activity Relationship) studies; Supplier B is acceptable only if the downstream intermediate is easily crystallizable.

Deep Dive: The Critical Impurities

Impurity A: The "Silent Killer" (Regioisomer)
  • Identity: 2-Bromo-4-fluoro-5-methylbenzaldehyde.

  • Mechanism: The methyl group at C5 activates the C2 position (ortho to methyl). While sterically hindered by the aldehyde, 2-5% formation is common.

  • Detection: Elutes before the main peak in Reverse Phase HPLC due to the "ortho effect" twisting the aldehyde out of plane, slightly reducing polarity/conjugation.

Impurity C: The Storage Artifact (Benzoic Acid)
  • Identity: 3-Bromo-4-fluoro-5-methylbenzoic acid.

  • Mechanism: Benzaldehydes with electron-withdrawing groups (F, Br) are prone to auto-oxidation in air.

  • Mitigation: Store under Argon at 4°C. If present >1%, wash the organic layer with saturated NaHCO3 before use.

Validated Experimental Protocols

Analytical HPLC Method (Self-Validating)

This method utilizes a "polarity ladder" approach to separate the acid, the aldehyde, and the non-polar regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
2.0 30% Isocratic Hold (Elute Acids)
12.0 80% Linear Ramp (Elute Product)
15.0 95% Wash (Elute Dibromo species)

| 15.1 | 30% | Re-equilibration |

Retention Time Reference (Relative):

  • RRT 0.45: Benzoic Acid Impurity (Impurity C)

  • RRT 0.92: 2-Bromo Regioisomer (Impurity A)

  • RRT 1.00: Target Product (3-Bromo-4-fluoro-5-methylbenzaldehyde)

  • RRT 1.25: Dibromo Impurity

Rapid Quality Check (TLC)

For a quick pass/fail decision in the lab:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) and 2,4-DNP Stain (Orange spot = Aldehyde).

  • Note: The Benzoic acid impurity will stay at the baseline (Rf ~0.05). The Regioisomer will co-elute (difficult to see by TLC).

Analytical Decision Workflow

Use this logic flow to determine if a batch is suitable for GMP or GLP usage.

DecisionTree Sample Incoming Batch Sample HPLC Run HPLC Method (Section 5.1) Sample->HPLC Check1 Impurity A (Regioisomer) > 0.5%? HPLC->Check1 Check2 Impurity C (Acid) > 1.0%? Check1->Check2 No Action1 REJECT or Column Purification Check1->Action1 Yes Action2 Bicarbonate Wash & Recrystallize Check2->Action2 Yes Pass APPROVE for Synthesis Check2->Pass No

Figure 2: Quality Control Decision Tree for incoming raw materials.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21986246 (Related 3-Bromo-5-fluorobenzaldehyde derivatives). Retrieved from [Link]

  • Shen, B., et al. (2016).[2] Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. (Demonstrates the difficulty of separating bromo-fluoro regioisomers). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.